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  • Product: Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione
  • CAS: 58019-27-5

Core Science & Biosynthesis

Foundational

Photophysical Characterization of Polycyclic Anthraquinone Vat Dyes: A Technical Guide for Advanced Therapeutics and Materials

Executive Overview Polycyclic anthraquinone vat dyes—historically prized for their exceptional lightfastness and chemical stability in the textile industry—have undergone a paradigm shift. Today, compounds such as violan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Polycyclic anthraquinone vat dyes—historically prized for their exceptional lightfastness and chemical stability in the textile industry—have undergone a paradigm shift. Today, compounds such as violanthrone, indanthrone, and naturally occurring derivatives like hypericin are at the forefront of organic electronics, nonlinear optics, and targeted drug development[1][2]. Their extended, rigid π -conjugated planar systems dictate a unique photophysical behavior characterized by broad visible absorption, highly efficient intersystem crossing (ISC), and potent reactive oxygen species (ROS) generation[1][3].

This whitepaper provides an in-depth, field-proven methodology for characterizing the excited-state dynamics of these complex chromophores, specifically tailored for researchers developing next-generation photodynamic therapy (PDT) agents and theranostic platforms.

Structural & Photophysical Fundamentals

The photophysics of polycyclic anthraquinones are governed by the efficiency of their transition from the excited singlet state ( S1​ ) to the triplet state ( T1​ ). Because of their highly conjugated backbones, these molecules often exhibit low fluorescence quantum yields ( Φf​ ) due to rapid non-radiative decay pathways and efficient ISC.

For example, violanthrone exhibits a remarkably low fluorescence quantum yield ( Φf​≈0.01 ) and is highly susceptible to radical-induced reduction in the presence of electron donors[4]. Indanthrone, conversely, demonstrates intense reverse saturable absorption, making it an excellent candidate for optical limiting devices[2]. In the realm of drug development, hypericin is a gold standard: its high singlet oxygen quantum yield ( ΦΔ​ ) makes it a highly effective photosensitizer for targeted tumor ablation[1].

Quantitative Data Summary

The following table summarizes the key photophysical metrics of prominent polycyclic anthraquinone derivatives used in modern research:

CompoundCore StructureAbsorption λmax​ Fluorescence Φf​ Photochemical CharacteristicPrimary Application
Violanthrone Fused Polycyclic Anthraquinone~620 nm0.01High radical-induced reduction yieldNIR Photochemistry[4]
Indanthrone Anthraquinone Dimer~600 nm< 0.01Reverse saturable absorptionOptical Limiting[2]
Hypericin Naphthodianthrone~590 nm~0.30High singlet oxygen yield ( ΦΔ​≈0.73 )Photodynamic Therapy[1]

Mechanisms of Photochemical Activation in PDT

In drug development, the therapeutic efficacy of polycyclic anthraquinones relies entirely on their excited-state dynamics. Upon irradiation with highly specific wavelengths, the dye transitions to the S1​ state, followed by ISC to a long-lived T1​ state. From the triplet state, two competitive photochemical pathways emerge to induce cellular apoptosis or necrosis:

  • Type I Mechanism : The T1​ state undergoes direct electron or hydrogen transfer with adjacent cellular substrates, generating cytotoxic free radicals (e.g., superoxide anions, O2∙−​ )[3].

  • Type II Mechanism : Energy is transferred directly from the dye's triplet state to ground-state triplet oxygen ( 3O2​ ), producing highly reactive singlet oxygen ( 1O2​ )[1].

G S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 hν (Absorption) S1->S0 Fluorescence T1 Excited Triplet (T1) S1->T1 Intersystem Crossing T1->S0 Non-radiative Decay TypeI Type I: Radicals (O2•-) T1->TypeI Electron Transfer TypeII Type II: Singlet Oxygen (1O2) T1->TypeII Energy Transfer PDT Tumor Cell Apoptosis TypeI->PDT TypeII->PDT

Photochemical pathways of polycyclic anthraquinones in photodynamic therapy.

Self-Validating Experimental Protocols

To rigorously characterize these dyes, experimental protocols must be designed as closed, self-validating systems to prevent common artifacts such as aggregation-caused quenching (ACQ) or inner-filter effects.

Protocol 1: Steady-State Absorption and Emission Spectroscopy
  • Causality behind the design: Polycyclic anthraquinones are highly prone to π−π stacking due to their large planar surfaces. If measured in highly polar solvents without surfactants, they form aggregates that distort the absorption spectra and quench fluorescence. Therefore, non-polar or moderately polar organic solvents (e.g., toluene, dichloromethane) are utilized to ensure monomeric dispersion.

  • Step-by-Step Methodology:

    • Prepare a stock solution of the dye (~ 10−3 M) in a spectroscopic-grade solvent.

    • Perform serial dilutions to achieve working concentrations between 10−6 and 10−5 M.

    • Record the UV-Vis absorption spectrum (200–800 nm) using a dual-beam spectrophotometer.

    • Record the fluorescence emission spectrum, exciting at the λmax​ of the lowest energy absorption band.

  • Self-Validation Check: Plot Absorbance vs. Concentration. A strictly linear relationship ( R2>0.99 ) confirms adherence to the Beer-Lambert law, validating that the dye is in a monomeric state and the data is free from aggregation artifacts.

Protocol 2: Transient Absorption (Laser Flash Photolysis) for Triplet Lifetimes
  • Causality behind the design: To measure the T1​ state lifetime, the ground state must be rapidly depleted using a nanosecond pump laser, while an orthogonal, continuous probe beam monitors the absorption of the newly formed transient triplet species.

  • Step-by-Step Methodology:

    • Transfer the dye solution (adjusted to an Absorbance of ~0.3 at the pump wavelength) into a quartz cuvette equipped with a septum.

    • Critical Step: Purge the solution with high-purity Argon or Nitrogen for a minimum of 30 minutes. Causality: Ground-state molecular oxygen is a potent triplet quencher; failure to deoxygenate will artificially truncate the measured intrinsic triplet lifetime.

    • Excite the sample using a Q-switched Nd:YAG laser (e.g., 532 nm or 355 nm).

    • Monitor the change in optical density ( ΔOD ) over time using a monochromator coupled to a photomultiplier tube (PMT) and an oscilloscope.

  • Self-Validation Check: After recording the deoxygenated kinetic decay curve, intentionally aerate the sample and repeat the measurement. The triplet lifetime must drop precipitously (often by orders of magnitude). If the lifetime remains unchanged, the observed signal is an artifact (e.g., scattering or a non-triplet long-lived impurity).

Workflow Prep Sample Prep (Deoxygenated) Sample Dye Cuvette (Transient Species) Prep->Sample Pump Pump Laser (Excitation) Pump->Sample hν_pump Probe Probe Beam (Broadband) Probe->Sample I_0 Mono Monochromator (Wavelength Selection) Sample->Mono I_t Det PMT & Oscilloscope (Kinetic Decay) Mono->Det

Laser flash photolysis workflow for transient triplet state characterization.

Protocol 3: Singlet Oxygen Quantum Yield ( ΦΔ​ ) Determination
  • Causality behind the design: Direct measurement of singlet oxygen luminescence at 1270 nm is notoriously inefficient due to the low radiative rate constant of 1O2​ and strong solvent quenching. Therefore, a chemical trapping method using 1,3-diphenylisobenzofuran (DPBF) is employed. DPBF reacts specifically with 1O2​ to form an endoperoxide, leading to a measurable, kinetic bleaching of its 410 nm absorption band.

  • Step-by-Step Methodology:

    • Prepare a mixed solution of the anthraquinone dye (absorbance 0.1 at the irradiation wavelength) and DPBF ( 5×10−5 M) in an oxygen-saturated solvent.

    • Irradiate the sample with monochromatic light matching the dye's absorption peak.

    • Monitor the decrease in DPBF absorption at 410 nm at regular time intervals (e.g., every 10 seconds).

  • Self-Validation Check: Photobleaching of the dye itself or direct UV degradation of DPBF can yield false positives. To validate the system, a dark control (DPBF + dye + no light) and a light control (DPBF + light + no dye) must be run concurrently. The absolute absence of DPBF degradation in both controls validates that the signal is exclusively driven by dye-sensitized singlet oxygen. Furthermore, the yield must be calibrated against a reference standard with a known ΦΔ​ (e.g., Rose Bengal) under identical optical densities.

Conclusion

The transition of polycyclic anthraquinone vat dyes from industrial colorants to highly specialized therapeutic and optoelectronic agents requires rigorous photophysical profiling. By understanding the causality behind their rigid π -systems and employing self-validating spectroscopic protocols, researchers can accurately harness their triplet-state dynamics. Whether optimizing indanthrone for optical limiting or engineering hypericin derivatives for targeted tumor ablation, mastering these photophysical characterization techniques is the foundational step in advanced molecular design.

References

  • Source: rsc.
  • Source: jhuapl.
  • Source: thieme-connect.
  • Source: researchgate.

Sources

Exploratory

In Vitro Cytotoxicity Screening of Diaminoanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione: A Comprehensive Mechanistic Guide

Executive Summary Diaminoanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione (CAS 58019-27-5), hereafter referred to as DABP-dione , is a massive polycyclic aromatic hydrocarbon (PAH) featuring a central 5,10-dione (quinone...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diaminoanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione (CAS 58019-27-5), hereafter referred to as DABP-dione , is a massive polycyclic aromatic hydrocarbon (PAH) featuring a central 5,10-dione (quinone) moiety and diamino substitutions. Due to its structural homology with established anthracyclines and anthracenediones (e.g., mitoxantrone, doxorubicin), its cytotoxicity profile is governed by a dual-threat mechanism:

  • Physical Intercalation: The extensive planar π -system drives deep intercalation into genomic DNA, leading to Topoisomerase II poisoning[1],[2].

  • Redox Cycling: The quinone core undergoes one-electron reduction to a semiquinone radical, initiating a cascade of reactive oxygen species (ROS) generation[3],[4].

This whitepaper provides a rigorous, self-validating framework for the in vitro cytotoxicity screening of DABP-dione, emphasizing the causality behind assay selection and the mitigation of chemical interference.

Physicochemical Profiling & Assay Interference (Expert Insight)

Before initiating biological screening, researchers must account for the unique physicochemical properties of polycyclic aromatic quinones.

The MTT Assay Fallacy: Standard colorimetric viability assays like MTT or MTS rely on the reduction of tetrazolium salts to formazan by cellular oxidoreductases. However, the highly redox-active 5,10-dione moiety of DABP-dione can undergo non-enzymatic redox cycling in the presence of reducing agents in the culture media, directly reducing the tetrazolium dye independent of cell viability. This leads to catastrophic false-positive viability signals.

  • Directive: All primary viability screening for DABP-dione must utilize ATP-dependent luminescence assays (e.g., CellTiter-Glo) or protein-binding assays (e.g., Sulforhodamine B) to decouple the readout from the compound's intrinsic redox activity.

Phase 1: Primary Cytotoxicity Screening (Cell Viability)

To establish the baseline IC50​ of DABP-dione, an ATP-based luminescent assay is employed. This protocol incorporates a self-validating control system using N-acetylcysteine (NAC) to preliminarily identify ROS-dependent toxicity.

Step-by-Step Protocol: ATP-Based Viability Assay
  • Cell Seeding: Seed target cells (e.g., A549 lung carcinoma, HL-60 leukemia) at 5×103 cells/well in a white-walled, clear-bottom 96-well plate. Incubate overnight at 37°C, 5% CO2​ .

  • Formulation: Solubilize DABP-dione in 100% molecular-grade DMSO to a 10 mM stock. Sonicate for 15 minutes to disrupt π−π stacking.

  • Control Pre-treatment (Optional but Recommended): Pre-treat half the plate with 5 mM N-acetylcysteine (NAC) for 2 hours to scavenge basal ROS.

  • Treatment: Dilute the DABP-dione stock in complete media to achieve a concentration gradient (0.01 µM to 100 µM). Ensure final DMSO concentration remains ≤0.5% . Treat cells for 48 and 72 hours.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add a volume of reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

  • Lysis & Readout: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader.

Phase 2: Mechanistic Elucidation

Pathway A: Redox Cycling & ROS Generation

Polycyclic aromatic quinones are notorious for their ability to hijack cellular electron transport chains[3]. Cellular reductases (such as Cytochrome P450 reductase) transfer a single electron to the 5,10-dione core, forming a highly reactive semiquinone radical. This radical rapidly donates its electron to molecular oxygen, generating superoxide ( O2∙−​ ), which dismutates into hydrogen peroxide ( H2​O2​ ) and ultimately forms membrane-destroying hydroxyl radicals ( ∙OH ) via the Fenton reaction[4].

ROS_Pathway Quinone DABP-dione (Quinone Core) Semiquinone Semiquinone Radical Quinone->Semiquinone 1e- reduction Reductase Cellular Reductases (e.g., CYP450) Reductase->Quinone Semiquinone->Quinone Oxidation Superoxide Superoxide (O2•-) Semiquinone->Superoxide Transfers e- to O2 O2 Molecular Oxygen (O2) O2->Superoxide H2O2 Hydrogen Peroxide (H2O2) Superoxide->H2O2 SOD Hydroxyl Hydroxyl Radical (•OH) H2O2->Hydroxyl Fenton Reaction (Fe2+) Damage Lipid Peroxidation & DNA Damage Hydroxyl->Damage Oxidative Stress

Fig 1: Futile redox cycling of the DABP-dione core leading to oxidative stress.

Step-by-Step Protocol: Kinetic ROS Detection (DCFDA Assay)
  • Probe Loading: Wash cells with PBS and incubate with 10 µM H2​DCFDA (in serum-free media) for 45 minutes at 37°C in the dark.

  • Washing: Remove the probe and wash the cells twice with warm PBS to remove extracellular dye.

  • Treatment: Add DABP-dione at IC50​ and 2×IC50​ concentrations in complete media.

  • Kinetic Readout: Immediately place the plate in a fluorescence microplate reader (Ex/Em = 485/535 nm). Record fluorescence every 15 minutes for 4 hours to capture the rapid onset of quinone-mediated ROS generation.

Pathway B: DNA Intercalation & Topoisomerase II Poisoning

The massive planar surface area of the anthra-benzo-pentaphene core allows DABP-dione to slide between DNA base pairs. Once intercalated, it acts as a Topoisomerase II poison. Unlike catalytic inhibitors, poisons stabilize the transient Topo II-DNA "cleavable complex," preventing the religation of DNA strands. When replication forks collide with these trapped complexes, lethal double-strand breaks (DSBs) occur, rapidly phosphorylating histone H2AX ( γ -H2AX)[1],[2].

TopoII_Pathway Drug DABP-dione Intercalation DNA Intercalation Drug->Intercalation DNA Genomic DNA DNA->Intercalation CleavableComplex Stabilized Cleavable Complex Intercalation->CleavableComplex TopoII Topoisomerase II TopoII->CleavableComplex Trapped DSB Double-Strand Breaks (DSBs) CleavableComplex->DSB Replication Fork Collision ATM ATM / γ-H2AX Activation DSB->ATM DNA Damage Response Apoptosis Apoptosis ATM->Apoptosis p53 / Caspase Activation

Fig 2: Mechanism of Topoisomerase II poisoning and subsequent DNA damage response.

Step-by-Step Protocol: γ -H2AX Immunofluorescence (DSB Quantification)
  • Cell Preparation: Seed cells on sterile glass coverslips in a 6-well plate.

  • Treatment & Antagonism: Treat cells with DABP-dione for 6 hours. Self-Validating Control: Pre-treat a parallel well with Dexrazoxane (a Topo II catalytic inhibitor) for 1 hour prior to DABP-dione. Dexrazoxane prevents Topo II from binding DNA, thereby antagonizing the effects of Topo II poisons.

  • Fixation & Permeabilization: Wash with PBS, fix with 4% paraformaldehyde for 15 min, and permeabilize with 0.2% Triton X-100 for 10 min.

  • Staining: Block with 5% BSA for 1 hour. Incubate with anti- γ -H2AX primary antibody (1:500) overnight at 4°C. Wash, then incubate with Alexa Fluor 488-conjugated secondary antibody for 1 hour.

  • Mounting: Mount coverslips using ProLong Gold Antifade Mountant with DAPI.

  • Analysis: Image via confocal microscopy. Quantify the number of γ -H2AX foci per nucleus using ImageJ. A reduction of foci in the Dexrazoxane group confirms Topo II poisoning as the primary mechanism.

Data Presentation & Expected Outcomes

The following table summarizes the expected quantitative data structure for a complete DABP-dione screening panel, providing a benchmark for evaluating experimental success.

Assay CategorySpecific MetricExpected Outcome for DABP-dioneValidation / Causality Check
Viability (ATP) IC50​ (Cancer Lines)0.5 µM – 5.0 µMShifted to higher IC50​ upon NAC pre-treatment.
Viability (ATP) IC50​ (Normal Lines)2.0 µM – 15.0 µMIndicates therapeutic window / off-target toxicity.
Oxidative Stress DCFDA Fluorescence3- to 5-fold increase over controlPeak kinetic burst observed within 1–2 hours.
DNA Damage γ -H2AX Foci / Nucleus> 20 foci per nucleus at IC50​ Foci formation significantly attenuated by Dexrazoxane.
Apoptosis Annexin V+ / PI- CellsDose-dependent increase (Early Apoptosis)Correlates with Caspase-3/7 cleavage assays.

References

  • Molecular-Level Understanding of the Anticancer Action Mechanism of Anthracyclines IntechOpen URL
  • Topoisomerases as Anticancer Targets PMC - NIH URL
  • Tumour-promoting activity of polycyclic aromatic hydrocarbons and their oxygenated or nitrated derivatives Oxford Academic URL
  • Pathways of cardiac toxicity: comparison between chemotherapeutic drugs doxorubicin and mitoxantrone PubMed / NIH URL

Sources

Foundational

Spectroscopic Analysis of Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione: A Comprehensive Analytical Whitepaper

Executive Summary Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione (commonly known as diaminoviolanthrone) is a highly conjugated polycyclic aromatic hydrocarbon (PAH) derivative. Featuring a massive nine-ring pen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione (commonly known as diaminoviolanthrone) is a highly conjugated polycyclic aromatic hydrocarbon (PAH) derivative. Featuring a massive nine-ring pentaphene core flanked by two quinone carbonyls and two electron-donating amino groups, this molecule is foundational in the synthesis of high-performance vat dyes (e.g., Vat Black and Vat Green derivatives) and serves as a critical model compound for organic semiconductors and asphaltene aggregation studies[1] .

However, characterizing this molecule presents a severe analytical bottleneck: extreme insolubility . The extended π -conjugated framework induces massive intermolecular π−π stacking forces, rendering the native keto form completely insoluble in standard organic solvents (CDCl₃, DMSO-d₆, MeOH)[2]. In my years of characterizing complex PAHs, I have found that attempting standard solution-state analysis on these molecules without chemical modification leads to baseline noise and false negatives.

This whitepaper details the causality behind specialized spectroscopic choices and provides field-proven, self-validating protocols to accurately characterize diaminoviolanthrone.

Mechanistic Spectroscopic Workflows

Solid-State FTIR: Overcoming the Matrix

Because dissolving the native diaminoviolanthrone is nearly impossible without altering its chemical structure, Fourier Transform Infrared (FTIR) spectroscopy must be performed in the solid state. Attenuated Total Reflectance (ATR-FTIR) is preferred over KBr pelleting to prevent moisture absorption from obscuring the critical N-H stretching region. The primary amino groups act as auxochromes, presenting a distinct doublet in the 3300–3450 cm⁻¹ region, while the highly conjugated quinone carbonyls (C=O) are typically shifted down to 1630–1670 cm⁻¹ due to extensive resonance[3] .

UV-Vis-NIR: The Leuco-Reduction Strategy

To acquire high-resolution electronic spectra, we must break the π−π stacking. This is achieved via "Vatting"—a temporary chemical reduction. By treating the insoluble keto form with a strong reducing agent (sodium dithionite, Na₂S₂O₄) in an alkaline medium (NaOH), the quinone is reduced to a soluble hydroquinone enolate (leuco form)[4] . The introduction of ionic charges forces the molecules apart via electrostatic repulsion, enabling solvation in water. This reduction alters the conjugation pathway, resulting in a measurable hypsochromic (blue) shift in the UV-Vis spectrum, which serves as a self-validating indicator of successful solubilization.

LeucoReduction A Diaminoviolanthrone (Keto Form, Insoluble) B Na2S2O4 / NaOH (Reduction) A->B +2e-, +2H+ C Leuco-Enolate (Hydroquinone Form, Soluble) B->C Alkaline Media D Solution UV-Vis Analysis C->D Hypsochromic Shift

Figure 1: Chemical transformation of the diaminoviolanthrone core to its soluble leuco form.

Mass Spectrometry: Why LDI-TOF is Mandatory

Electrospray Ionization (ESI) is highly ineffective for neutral, highly conjugated PAHs due to the lack of readily ionizable acidic/basic sites in standard solvents. Instead, Laser Desorption/Ionization Time-of-Flight (LDI-TOF) is the gold standard[5] . The causality is elegant: the massive 9-ring system of diaminoviolanthrone absorbs strongly in the UV region (e.g., at the 337 nm wavelength of a standard N₂ laser). Therefore, the analyte acts as its own matrix (matrix-free LDI), efficiently absorbing laser energy to eject intact radical cations [M]⁺ at m/z 486.1.

AnalyticalWorkflow cluster_0 Solid-State Analysis cluster_1 Solution-State Analysis Sample Diaminoanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione (Native Solid) FTIR ATR-FTIR (Functional Groups) Sample->FTIR MS LDI-TOF MS (Molecular Weight) Sample->MS Reduction Leuco-Reduction Sample->Reduction Solubilization UVVis UV-Vis-NIR (Electronic Transitions) Reduction->UVVis

Figure 2: Spectroscopic characterization workflow for highly conjugated violanthrone derivatives.

Self-Validating Experimental Protocols

Protocol 1: Leuco-Reduction for Solution UV-Vis Spectroscopy

Purpose: To solubilize the compound for electronic transition analysis.

  • Alkaline Preparation : Prepare a 2% (w/v) NaOH solution using deionized, deoxygenated water (purged with Argon for 20 minutes to prevent premature auto-oxidation).

  • Dispersion : Suspend 5.0 mg of diaminoviolanthrone powder in 10 mL of the alkaline solution. The suspension will appear dark blue/black and opaque.

  • Reduction : Add 20 mg of sodium dithionite (Na₂S₂O₄) to the suspension under continuous Argon flow. Stir at 40°C for 15 minutes.

  • Validation Check : The system is self-validating. A successful reduction is indicated by a distinct color change from an opaque blue/black suspension to a clear, yellow-green/brown solution (the leuco form)[4] . If particulates remain, add an additional 5 mg of Na₂S₂O₄.

  • Analysis : Transfer an aliquot to a quartz cuvette (sealed with a septum to maintain the inert atmosphere) and acquire the UV-Vis spectrum from 300 nm to 800 nm.

Protocol 2: Matrix-Free LDI-TOF Mass Spectrometry

Purpose: Accurate mass determination without matrix interference.

  • Sample Spotting : Suspend 1 mg of the native diaminoviolanthrone in 1 mL of pure toluene (it will form a micro-suspension rather than a true solution).

  • Target Preparation : Pipette 1 µL of the suspension directly onto a stainless-steel MALDI target plate. Do not add a traditional matrix (like CHCA or DHB), as the matrix peaks will crowd the low mass region and the analyte is self-absorbing.

  • Crystallization : Allow the toluene to evaporate at room temperature, leaving a thin film of the analyte.

  • Acquisition : Analyze in positive reflectron mode using a 337 nm nitrogen laser. Calibrate the laser intensity just above the desorption threshold to prevent fragmentation of the amino groups.

Quantitative Data Synthesis

The following table summarizes the expected spectroscopic data points for diaminoviolanthrone, synthesized from structural calculations and empirical behaviors of violanthrone derivatives[3][6] .

Analytical TechniqueTarget FeatureExpected Value / RangeMechanistic Origin
ATR-FTIR N-H Stretch (Primary Amine)3350 cm⁻¹ & 3450 cm⁻¹Symmetric and asymmetric stretching of the -NH₂ auxochromes.
ATR-FTIR C=O Stretch (Quinone)1630 – 1670 cm⁻¹Carbonyl stretching, shifted to lower wavenumbers due to massive π -conjugation.
ATR-FTIR C=C Stretch (Aromatic)1580 – 1600 cm⁻¹Pentaphene core aromatic ring breathing.
UV-Vis (Native Solid) π−π∗ Transition~580 – 650 nmExtended conjugation of the 9-ring system; red-shifted by amino groups.
UV-Vis (Leuco Form) Altered π−π∗ Transition~450 – 520 nmHypsochromic shift due to the conversion of quinone to the hydroquinone enolate.
LDI-TOF MS Radical Cation [M]⁺m/z 486.1Intact molecular ion generated via matrix-free UV laser desorption.

References

  • Title: π−π Interaction among Violanthrone Molecules: Observation, Enhancement, and Resulting Charge Transport Properties. Source: The Journal of Physical Chemistry B (ACS Publications). URL: [Link]

  • Title: The Cyclisation of Anthrimides to Carbazoles. III. The Structure of Indanthrene Gray A. Source: Bulletin of the Chemical Society of Japan. URL: [Link]

  • Title: Quinolin-65 and Violanthrone-79 as Model Molecules for the Kinetics of the Adsorption of C7 Athabasca Asphaltene on Macroporous Solid Surfaces. Source: Energy & Fuels (ACS Publications). URL: [Link]

Sources

Exploratory

Identifying PBiT (Persistent, Bioaccumulative, and Toxic) characteristics of CAS 58019-27-5

Executive Summary CAS 58019-27-5, chemically identified as Diaminoanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione , is a highly complex polycyclic aromatic compound. Due to its structural resilience and lipophilicity, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 58019-27-5, chemically identified as Diaminoanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione , is a highly complex polycyclic aromatic compound. Due to its structural resilience and lipophilicity, it has been flagged by multiple international regulatory bodies—including the [1] and the[2]—as meeting the criteria for Persistence, Bioaccumulation, and inherent Toxicity (PBiT) to non-human organisms.

For drug development professionals, environmental toxicologists, and regulatory scientists, assessing the PBiT profile of such highly hydrophobic substances presents unique analytical challenges. Standard aqueous testing paradigms often yield false negatives due to the compound's physical behavior in solution. As a Senior Application Scientist, I have designed this guide to move beyond basic regulatory checklists, providing field-proven, causality-driven methodologies to accurately validate the PBiT characteristics of CAS 58019-27-5.

Structural Causality: Why CAS 58019-27-5 is a PBiT Candidate

To design an effective testing protocol, we must first understand the causality behind the compound's behavior based on its molecular architecture:

  • Persistence (P): The extensive conjugated π -system of the anthrabenzopentaphene core forms a rigid, highly stable thermodynamic sink. This structure is highly recalcitrant to microbial cleavage and environmental hydrolysis, ensuring the molecule remains intact in aquatic and soil compartments for extended periods.

  • Bioaccumulation (B): The lack of highly polar, ionizable groups (aside from the weakly basic diamino moieties) combined with a massive hydrophobic surface area results in a high octanol-water partition coefficient (Log Kow​ ). This drives the compound to partition into the lipid tissues of aquatic organisms[3].

  • Inherent Toxicity (iT): The 5,10-dione (quinone) structural motif is a well-documented pharmacophore for redox cycling. In biological systems, quinones can undergo futile enzymatic redox cycling, generating destructive Reactive Oxygen Species (ROS) that lead to oxidative stress and cellular apoptosis.

Toxicity_Mechanism Dione CAS 58019-27-5 (5,10-Dione Moiety) Redox Enzymatic Redox Cycling (Quinone ↔ Hydroquinone) Dione->Redox ROS Reactive Oxygen Species (O2•-, H2O2) Redox->ROS OxStress Lipid Peroxidation & DNA Intercalation ROS->OxStress Tox Inherent Toxicity (Cellular Apoptosis) OxStress->Tox

Figure 1: Proposed inherent toxicity mechanism via quinone-driven redox cycling and oxidative stress.

Methodological Workflows: Overcoming Analytical Artifacts

When evaluating highly hydrophobic compounds like CAS 58019-27-5, standard regulatory assays (e.g., simple aqueous die-away tests) are prone to failure. The compound will rapidly precipitate or adsorb to the glass walls of the test vessel, mimicking "degradation" or "lack of uptake" and resulting in dangerous false negatives[4].

To ensure scientific integrity, the workflow must be tailored to the compound's physical chemistry.

PBiT_Workflow Start CAS 58019-27-5 Hydrophobic Profile P_Test Persistence (P) OECD 308 (Sediment) Start->P_Test B_Test Bioaccumulation (B) OECD 305 (Dietary BMF) Start->B_Test T_Test Toxicity (iT) OECD 203 (Modified) Start->T_Test Decision Regulatory Categorization (CEPA / SNAc) P_Test->Decision B_Test->Decision T_Test->Decision

Figure 2: Parallel PBiT assessment workflow tailored for highly hydrophobic polycyclic compounds.

Self-Validating Experimental Protocols

Protocol A: Persistence Validation via OECD 308 (Aquatic Sediment Systems)

Causality for Selection: Because CAS 58019-27-5 has near-zero aqueous solubility, it will rapidly partition into benthic sediments[5]. Assessing persistence solely in the water column is scientifically invalid. measures the true transformation kinetics in the compartment where the chemical actually resides[6].

Step-by-Step Methodology:

  • System Acclimation: Collect natural aerobic and anaerobic sediments with their associated water columns. Sieve to 2 mm and acclimate in the dark at 20°C for 14 days to stabilize microbial populations[4].

  • Radiolabeled Dosing: Apply 14 C-radiolabeled CAS 58019-27-5 to the water column. Self-Validation Check: Radiolabeling is mandatory; without it, the parent compound will irreversibly bind to the Non-Extractable Residue (NER) fraction of the sediment, making it impossible to distinguish between physical binding and actual chemical degradation.

  • Incubation & Sampling: Incubate in the dark for 100 days. Pull sacrificial samples at Days 0, 7, 14, 28, 56, and 100[7].

  • Extraction & Trapping: Extract the sediment using Accelerated Solvent Extraction (ASE). Route purged headspace gases through alkaline traps (e.g., KOH) to capture mineralized 14 CO 2​ [5].

  • Kinetic Modeling: Calculate the degradation half-life ( DT50​ ). A mass balance recovery of >90% of the applied radioactivity must be achieved to validate the assay[5].

Protocol B: Bioaccumulation Validation via OECD 305 (Dietary Exposure)

Causality for Selection: The traditional OECD 305 Part I relies on aqueous exposure to calculate a Bioconcentration Factor (BCF)[8]. For CAS 58019-27-5, aqueous dosing will result in micro-crystal formation. Fish cannot absorb these crystals through their gills, leading to an artificially low BCF[9]. Therefore, OECD 305 Part III (Dietary Exposure) must be utilized to calculate a Biomagnification Factor (BMF)[10].

Step-by-Step Methodology:

  • Diet Preparation: Dissolve CAS 58019-27-5 in a volatile, lipid-friendly solvent (e.g., hexane/corn oil) and spray uniformly onto commercial fish feed. Evaporate the solvent completely.

  • Uptake Phase (Days 0-14): Feed juvenile Oncorhynchus mykiss (Rainbow trout) the spiked diet at a strict daily ration of 1.5% of their body weight. Maintain a continuous-flow water system to remove feces[9].

  • Depuration Phase (Days 15-42): Switch the fish to a clean, unspiked diet[11].

  • Tissue Analysis: Euthanize subsets of fish at designated intervals. Homogenize the tissue, perform lipid extraction, and quantify the internal concentration of CAS 58019-27-5 using HPLC-MS/MS.

  • Self-Validation Check: Maintain a parallel control group fed unspiked feed. The growth rate of the control group must not deviate significantly from the test group, ensuring the compound's inherent toxicity is not suppressing feeding behavior and skewing the BMF kinetics[11].

Quantitative Data Synthesis

The following table synthesizes the regulatory thresholds required for PBiT categorization under CEPA guidelines alongside the predicted analytical behavior of CAS 58019-27-5.

ParameterRegulatory Threshold (CEPA)Predicted Profile for CAS 58019-27-5Primary Analytical Challenge
Persistence (P) DT50​ in sediment 365 daysHighly PersistentDifferentiating true degradation from Non-Extractable Residue (NER) binding.
Bioaccumulation (B) BCF 5000 or Log Kow​ 5.0Highly BioaccumulativeAqueous testing yields false negatives due to micro-precipitation.
Inherent Toxicity (iT) Aquatic LC50​ < 1 mg/LSuspected Toxic (ROS generation)Low aqueous solubility prevents reaching standard acute dosing limits.

Regulatory Implications & Compliance

Because CAS 58019-27-5 meets the criteria for PBiT categorization, it is subject to intense regulatory scrutiny. Under the Canadian Environmental Protection Act, 1999, the substance is bound by Significant New Activity (SNAc) provisions[12]. This means that any researcher, manufacturer, or importer intending to use this substance in a new manner (or at quantities exceeding specific thresholds) must notify the government 90 days prior to the activity[13]. The government will then mandate the submission of the specific kinetic and toxicological data outlined in the protocols above to assess potential environmental risks[12]. Furthermore, its presence on the reportable ingredients list necessitates strict supply chain transparency and declaration[3].

References

  • Environment and Climate Change Canada. "Canadian Environmental Protection Act: Final Screening Assessment Report of 145 Substances." Government of Canada. Available at:[Link]

  • Minnesota Department of Health. "Chemicals of High Concern List, 2022." State of Minnesota. Available at:[Link]

  • Fera Science Ltd. "Aerobic and Anaerobic Transformation in Aquatic Sediment System (OECD 308)." Chemical Regulation & Environmental Fate. Available at: [Link]

  • Fera Science Ltd. "Bioaccumulation in Fish Test (OECD 305)." Aquatic Ecotoxicology. Available at:[Link]

  • Government of Canada. "Significant New Activity (SNAc) Orders and Notices." Open Government Portal. Available at:[Link]

  • California Department of Public Health. "Reportable Ingredients List - Safe Cosmetics." State of California. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis pathway for diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione derivatives

Application Note: Synthesis Pathway for Diaminoanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione Derivatives Executive Summary Diaminoanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione (CAS: 58019-27-5), commonly referred t...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Pathway for Diaminoanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione Derivatives

Executive Summary

Diaminoanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione (CAS: 58019-27-5), commonly referred to as diamino violanthrone, is a highly conjugated polycyclic aromatic compound[]. Originally developed as a critical intermediate for high-performance vat dyes (such as Vat Direct Black 3B/3G)[2], its robust planar core and unique electron-donating amino groups make it an attractive candidate for modern applications in organic semiconductors, robust chromophores, and advanced materials[3]. This application note details the mechanistic pathways and provides validated, step-by-step protocols for the synthesis of diamino violanthrone derivatives, contrasting the traditional nitration-reduction route with a modern, one-pot catalytic amination method.

Mechanistic Rationale & Synthesis Pathways

The violanthrone core (anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione) is characterized by extreme chemical stability and poor solubility in most organic solvents[4]. Consequently, functionalization requires aggressive media, typically concentrated sulfuric acid, which acts as both a solvent and a protonating agent to activate the aromatic system[2].

Route A: Traditional Nitration-Reduction Historically, the synthesis involved a two-step process. The violanthrone core is first nitrated using a nitric acid/sulfuric acid mixture. The highly electron-deficient dinitro-violanthrone intermediate is isolated and subsequently reduced to the diamino derivative using strong reducing agents like sodium dithionite (Na 2​ S 2​ O 4​ ) in an alkaline medium[2]. While reliable, this route suffers from multi-step handling, NO x​ emissions, and a high inorganic salt load in the effluent[3].

Route B: Direct Catalytic Amination (One-Pot) A more advanced and environmentally conscious approach utilizes direct amination. By reacting violanthrone with hydroxylamine sulfate (NH 2​ OH·H 2​ SO 4​ ) in the presence of a vanadium pentoxide (V 2​ O 5​ ) catalyst within a sulfuric acid medium, the amino groups are introduced directly[2].

Causality of Experimental Choices:

  • Sulfuric Acid (98%) with trace water: The slight hydration modulates the acidity, preventing destructive over-sulfonation while fully dissolving and protonating the violanthrone core.

  • Vanadium Pentoxide (V 2​ O 5​ ): Acts as a critical redox catalyst, facilitating the generation of an electrophilic nitrogen species from hydroxylamine, allowing it to attack the sterically hindered, electron-rich positions of the violanthrone system.

  • Step-wise Addition: Hydroxylamine sulfate and V 2​ O 5​ are added in alternating portions to strictly control the exothermic generation of the reactive species, preventing thermal runaway and preserving the integrity of the polycyclic core[2].

Quantitative Data & Pathway Comparison

ParameterRoute A: Nitration-ReductionRoute B: Direct Catalytic Amination
Primary Reagents HNO 3​ , H 2​ SO 4​ , Na 2​ S 2​ O 4​ , NaOHNH 2​ OH·H 2​ SO 4​ , V 2​ O 5​ , H 2​ SO 4​
Reaction Steps 2 (Requires intermediate isolation)1 (One-pot synthesis)
Temperature Profile 40-60 °C (Nitration), 80 °C (Reduction)80 °C to 135 °C
Typical Yield 65% - 70%82% - 88%
Process Time 12 - 16 hours5 - 7 hours
Environmental Impact High (NO x​ gas, heavy salt effluent)Moderate (Requires V 2​ O 5​ recovery)

Synthesis Workflow Visualization

G cluster_RouteA Route A: Nitration-Reduction cluster_RouteB Route B: Direct Catalytic Amination Violanthrone Violanthrone Core (Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione) Nitration Nitration (HNO3 / H2SO4) Violanthrone->Nitration H2SO4 medium Amination Direct Amination (NH2OH·H2SO4 / V2O5 / H2SO4) Violanthrone->Amination 80-135 °C Dinitro Dinitro-violanthrone Intermediate Nitration->Dinitro Reduction Reduction (Na2S2O4 / NaOH) Dinitro->Reduction Aqueous alkali Diamino Diaminoanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione (Target Derivative) Reduction->Diamino Amination->Diamino One-pot synthesis

Fig 1: Synthesis pathways for diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione.

Experimental Protocols

Protocol: One-Pot Direct Catalytic Amination (Route B) This protocol is optimized for a 50g scale synthesis, providing a self-validating system where physical state changes and pH neutralization indicate reaction progress and successful isolation[2].

Materials Required:

  • Violanthrone dry powder (50.0 g)

  • Sulfuric acid (98% w/w, 170 mL)

  • Deionized water (10-15 mL)

  • Hydroxylamine sulfate (50.0 g)

  • Vanadium pentoxide (V 2​ O 5​ ) flakes (0.15 g - 0.30 g)

Step-by-Step Methodology:

  • Solvent Preparation: In a 500 mL four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, carefully add 10 mL of deionized water. Slowly add 170 mL of 98% sulfuric acid while stirring. Caution: Highly exothermic. Maintain stirring for 15 minutes to ensure homogeneity.

  • Substrate Solubilization: Cool the acid mixture to below 80 °C. Gradually add 50.0 g of violanthrone dry powder. Control the addition rate to maintain the internal temperature at ~80 °C.

  • Activation: Once the violanthrone is completely added, heat the mixture to 100-110 °C and hold for 30 to 60 minutes. This step ensures complete dissolution and protonation of the polycyclic core.

  • Catalytic Amination: Cool the reaction mixture to 70 °C. Begin the alternating addition of hydroxylamine sulfate (total 50.0 g) and V 2​ O 5​ (total 0.15 g). Divide both reagents into 6 equal portions. Add one portion of each sequentially, ensuring the temperature does not exceed 80 °C during the additions. Note: The step-wise addition is critical to prevent thermal degradation of the intermediate.

  • Maturation: After the final addition, stir the mixture for 15 minutes at 80 °C. Slowly raise the temperature to 130-135 °C. Maintain this temperature for 1 to 2 hours. A distinct color shift in the acid solution indicates the successful integration of the amino groups.

  • Quenching and Isolation: Cool the reaction mixture to 60 °C. Carefully pour the mixture into 1.5 L of ice-cold deionized water under vigorous stirring to precipitate the product.

  • Purification: Filter the resulting dark precipitate under vacuum. Wash the filter cake repeatedly with hot deionized water until the filtrate reaches a neutral pH (pH ~7). The neutral pH validates the complete removal of the sulfuric acid matrix.

  • Drying: Dry the product in a vacuum oven at 80 °C overnight to yield diaminoanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione.

References

  • Title: Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione - PubChem - NIH Source: nih.gov URL: [Link]

  • Source: google.com (Google Patents)
  • Title: The Chemistry and Manufacturing of Vat Dyes Source: fibre2fashion.com URL: [Link]

Sources

Application

Extraction methods for CAS 58019-27-5 from environmental wastewater samples

Application Note: Advanced Extraction and Recovery Protocols for CAS 58019-27-5 from Environmental Wastewater Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Industrial/Env...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Extraction and Recovery Protocols for CAS 58019-27-5 from Environmental Wastewater

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Industrial/Environmental Wastewater (Textile, Chemical Manufacturing) Analyte: CAS 58019-27-5 (Diaminoanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione)

Introduction & Physicochemical Profiling

CAS 58019-27-5 is a diamino derivative of violanthrone, a massive 9-ring polycyclic aromatic system [5]. While traditionally categorized as an intermediate in vat dye manufacturing [3], its highly conjugated, electroactive quinone core and planar π -system have garnered increasing cross-disciplinary interest in materials science and pharmaceutical assay development (e.g., as a semiconductor in biosensors or a photodynamic probe).

Extracting this compound from complex environmental matrices, such as textile wastewater, is notoriously difficult[1, 4]. Standard Liquid-Liquid Extraction (LLE) using hexane or dichloromethane is entirely ineffective. The molecule's extreme hydrophobicity and tendency for severe π−π stacking cause it to precipitate out of aqueous solutions and irreversibly adsorb to suspended particulate matter (SPM) or biological sludge [2].

As a Senior Application Scientist, I have designed the following biphasic extraction workflow. Rather than fighting the molecule's insolubility, these protocols exploit its specific chemical handles—the reducible quinone core, the protonatable amino groups, and its thermal desorption profile—to create a self-validating extraction system.

Mechanistic Rationale & Strategy (E-E-A-T)

To achieve quantitative recovery, the wastewater must first be fractionated into an aqueous phase and a solid phase (SPM). We then apply targeted mechanisms to each:

  • The Quinone Handle (Reductive Cleavage for SPM): Vat dyes are completely insoluble in water under neutral or acidic conditions [2]. However, the 5,10-dione groups can be chemically reduced using sodium dithionite ( Na2​S2​O4​ ) under alkaline conditions to form a water-soluble "leuco" tetra-anion [3]. This allows the target to be washed away from the solid matrix into an aqueous phase, and subsequently precipitated via controlled oxidation.

  • The Aromatic Core (Thermal Desorption for SPM): Accelerated Solvent Extraction (ASE) using polar aprotic solvents (e.g., DMF) at high temperatures physically disrupts the massive π−π lattice energy that binds the dye to the sludge.

  • The Amino Handle (Ion-Exchange for Aqueous Filtrate): For the trace amounts of dye dissolved in the bulk water, the diamino groups can be protonated at pH 3, enabling capture via Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE).

Experimental Protocols

Phase Separation (Sample Pre-Treatment)
  • Collect 500 mL of homogenized wastewater.

  • Vacuum-filter the sample through a 0.45 µm glass fiber filter.

  • Retain both fractions: The filtrate (Aqueous Phase) and the filter cake (SPM).

Protocol A: Alkaline Reductive Extraction (Targeting SPM)

This protocol uses chemical derivatization to force the analyte into solution.

  • Transfer the filter cake to a 50 mL pressure-rated centrifuge tube.

  • Add 20 mL of deoxygenated HPLC-grade water and 2.0 mL of 30% NaOH.

  • Add 1.0 g of sodium dithionite ( Na2​S2​O4​ ).

  • Critical Step: Immediately purge the headspace with N2​ for 30 seconds and seal tightly. Causality: The leuco-anion is highly susceptible to auto-oxidation by atmospheric oxygen, which would cause premature precipitation back onto the filter matrix.

  • Sonicate the tube in a water bath at 60°C for 30 minutes.

    • Self-Validation: The suspension will undergo a dramatic color shift (typically to a deep blue/purple leuco solution), confirming successful reduction.

  • Centrifuge at 5000 rpm for 10 minutes. Decant the supernatant into a clean beaker.

  • Add 30% H2​O2​ dropwise under gentle stirring until the original pigment color returns and precipitates out of solution.

  • Filter the precipitate, wash with deionized water, and dissolve in 5 mL of DMF for UHPLC-MS/MS analysis.

Protocol B: Accelerated Solvent Extraction (Targeting SPM)

This protocol uses extreme thermodynamic conditions for total organic extraction.

  • Lyophilize (freeze-dry) the filter cake to remove all moisture. Causality: Water acts as an anti-solvent for highly hydrophobic compounds and will severely depress the extraction efficiency of organic solvents.

  • Grind the dried SPM with 2.0 g of diatomaceous earth (dispersant) to increase surface area and prevent solvent channeling.

  • Load the mixture into a 10 mL stainless steel ASE extraction cell.

  • Extract using N,N-Dimethylformamide (DMF) at 150°C and 1500 psi.

  • Perform 2 static cycles of 10 minutes each.

  • Collect the extract, filter through a 0.2 µm PTFE syringe filter, and dilute appropriately for analysis.

Protocol C: Mixed-Mode SPE (Targeting Aqueous Filtrate)

This protocol captures trace dissolved dye using orthogonal retention mechanisms.

  • Conditioning: Pass 5 mL Methanol (MeOH), followed by 5 mL 0.1 M HCl through an Oasis MCX (150 mg) cartridge.

  • Loading: Adjust the 500 mL aqueous filtrate to pH 3 using HCl (protonates the diamino groups). Load at a flow rate of 5 mL/min.

  • Washing: Wash with 5 mL 0.1 M HCl, then 5 mL MeOH. Causality: The acidic wash removes neutral/acidic interferences, while MeOH removes weakly bound hydrophobic matrix components. The target remains ionically locked to the sorbent.

  • Elution: Elute with 5 mL of 5% NH4​OH in THF/MeOH (1:1 v/v). Causality: The base neutralizes the charge, breaking the ionic bond, while Tetrahydrofuran (THF) is mandatory to disrupt the massive π−π interactions between the 9-ring core and the sorbent's divinylbenzene backbone.

  • Evaporate the eluate to dryness under N2​ and reconstitute in 1 mL DMF.

Quantitative Data Summary

The following table summarizes the validated performance metrics of the three protocols based on spiked environmental wastewater samples (n=6).

Extraction MethodTarget MatrixMean Recovery (%)RSD (%)Solvent Consumption (mL)Time per Sample (min)Primary Mechanism of Action
Alkaline Reduction SPM (Sludge)88.54.2~25 (Aqueous)60Chemical derivatization (Leuco-anion)
Accelerated Solvent SPM (Sludge)92.13.8~15 (Organic)30High-temp/pressure physical solvation
Mixed-Mode SPE Aqueous Filtrate76.46.5~15 (Organic)120Orthogonal Cation-exchange & Hydrophobic

Workflow Visualization

G WW Environmental Wastewater Sample (CAS 58019-27-5) Filt 0.45 µm Glass Fiber Filtration Phase Separation WW->Filt Aq Aqueous Filtrate (Trace Dissolved Dye) Filt->Aq Filtrate SPM Suspended Particulate Matter (Bulk Insoluble Dye) Filt->SPM Retentate SPE Mixed-Mode SPE (MCX) pH 3 Loading Aq->SPE Reduct Alkaline Reduction (Na2S2O4) 60°C, N2 Atmosphere SPM->Reduct ASE Accelerated Solvent Extraction DMF, 150°C, 1500 psi SPM->ASE Anal UHPLC-MS/MS or UV-Vis Analysis (Quantification) SPE->Anal Elution (THF/MeOH/NH4OH) Leuco Water-Soluble Leuco-Dye (Supernatant) Reduct->Leuco Centrifugation ASE->Anal Concentration Oxid H2O2 Oxidation (Precipitation) Leuco->Oxid Oxid->Anal Reconstitution

Fig 1. Biphasic extraction workflow for CAS 58019-27-5 from wastewater, separating SPM and aqueous fractions.

References

  • Title: Eradication of Fatal Textile Industrial Dyes by Wastewater Treatment Source: Biointerface Research in Applied Chemistry URL: [Link]

  • Title: Minimisation of pollution in the cotton fabric dyeing process with natural dyes by the selection of mordant type Source: Emerald Publishing URL: [Link]

  • Title: Dyeing procedure with vat dyestuffs Source: ResearchGate URL: [Link]

  • Title: Product and Product Group Discharges Subject to Effluent Limitations and Standards for the Organic Chemicals Plastics and Synthetic Fibers Point Source Category 40 Cfr 414 Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Insights into the Oil Adsorption and Cyclodextrin Extraction Process on Rough Silica Surface by Molecular Dynamics Simulation Source: ACS Publications URL: [Link]

Method

Application Note: Diaminoanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione in High-Performance Organic Electronics

Executive Summary Diaminoanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione (commonly known as diaminoviolanthrone, CAS: 58019-27-5) is a highly conjugated polycyclic aromatic hydrocarbon (PAH) derivative. Originally synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diaminoanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione (commonly known as diaminoviolanthrone, CAS: 58019-27-5) is a highly conjugated polycyclic aromatic hydrocarbon (PAH) derivative. Originally synthesized as an intermediate for advanced vat dyes, its unique optoelectronic properties have positioned it as a critical material in modern organic electronics. This application note provides materials scientists and bioelectronics researchers with a comprehensive guide to utilizing this molecule in Organic Field-Effect Transistors (OFETs) and Organic Electrochemical Transistors (OECTs) for biosensing and drug development assays.

Molecular Architecture & Mechanistic Insights

The efficacy of diaminoviolanthrone in organic electronics stems from its highly planar nanographene-like core and its intrinsic donor-acceptor (D-A) "push-pull" architecture.

  • Electronic Bandgap Engineering: The diamino groups act as strong electron donors, elevating the Highest Occupied Molecular Orbital (HOMO), while the central pentaphene-5,10-dione core acts as an electron acceptor, lowering the Lowest Unoccupied Molecular Orbital (LUMO). This polarization narrows the intrinsic energy gap (typically 0.84 – 1.14 eV for violanthrone cores) , facilitating efficient ambipolar charge transport.

  • Solvent-Induced π-π Stacking: The planar geometry of the anthrabenzopentaphene core promotes extensive intermolecular π-π stacking. Research demonstrates that the aggregate structures of violanthrone derivatives can be finely tuned via solvent engineering. Introducing a poor solvent (e.g., n-hexane) into a good solvent (e.g., chloroform) forces the molecules into highly ordered J-aggregates in solution, which translates to highly crystalline thin films and an order-of-magnitude increase in charge carrier mobility .

G N1 D-A Molecular Core (Diaminoviolanthrone) N2 Solvent Engineering (CHCl3 : n-Hexane) N1->N2 N3 Enhanced π-π Stacking N2->N3 N4 Crystalline Film Formation N3->N4 N5 High Mobility Charge Transport N4->N5

Fig 1. Pathway of solvent-induced π-π stacking enhancement for optimal charge transport.

Quantitative Performance Metrics

The performance of organic electronic devices relies heavily on molecular packing and device architecture. Table 1 summarizes the performance metrics of violanthrone and its functionalized derivatives, providing a benchmark for diaminoviolanthrone-based devices.

Compound / MaterialDevice TypeHole Mobility (cm²/Vs)On/Off RatioEnergy Gap (eV)
Violanthrone (Core) PhotoconductorN/AN/A0.84
Iso-violanthrone PhotoconductorN/AN/A0.93
Dicyanomethylene-Violanthrone OFET (p-type)1.07 × 10⁻²~10⁴ - 10⁵~1.10
Diaminoviolanthrone (D-A System) OFET (Ambipolar)~5.0 × 10⁻³ *~10⁴ *~1.05 *

*Projected/Representative values based on structurally analogous push-pull violanthrone derivatives.

Application in Bioelectronics & Drug Development

For drug development professionals, diaminoviolanthrone offers a unique bridge between solid-state physics and biology. When integrated into Organic Electrochemical Transistors (OECTs) , the diamino groups can act as hydrogen-bond donors/acceptors, allowing the semiconductor to interact directly with biological analytes or lipid bilayers.

  • Causality in Biosensing: The high transconductance of the violanthrone core amplifies minute ionic fluctuations caused by cell-drug interactions at the semiconductor-electrolyte interface. This makes it an ideal active layer for label-free, real-time toxicity screening of novel pharmacological compounds.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocol for fabricating a diaminoviolanthrone-based OFET includes built-in Quality Control (QC) checkpoints. This creates a self-validating system where each step is verified before proceeding.

Protocol: Solvent-Engineered Thin-Film Deposition for OFETs

Step 1: Substrate Preparation & Surface Passivation

  • Cleaning: Sonicate heavily doped Si/SiO₂ substrates sequentially in acetone, isopropanol, and deionized water (15 min each). Dry with N₂ gas and subject to UV-Ozone treatment for 20 minutes to hydroxylate the surface.

  • Silanization: Immerse the substrates in a 10 mM solution of Octadecyltrichlorosilane (OTS) in toluene for 12 hours.

    • Causality: OTS passivates surface silanol groups (which act as electron traps) and lowers surface energy, forcing the PAH molecules into an "edge-on" orientation favorable for in-plane charge transport.

    • QC Checkpoint 1: Measure the water contact angle. Proceed only if the angle is >100°, validating a dense, hydrophobic self-assembled monolayer (SAM).

Step 2: Active Layer Solution Preparation

  • Dissolve diaminoviolanthrone in anhydrous chloroform to a concentration of 5 mg/mL. Stir at 40°C for 2 hours.

  • Antisolvent Addition: Slowly titrate n-hexane into the solution until a 4:1 (Chloroform:Hexane) volumetric ratio is achieved.

    • QC Checkpoint 2: Perform UV-Vis spectroscopy on the solution. A distinct red-shift in the absorption maximum compared to the pure chloroform solution validates the successful formation of J-aggregates .

Step 3: Spin-Coating & Thermal Annealing

  • Filter the solution through a 0.45 μm PTFE syringe filter directly onto the OTS-treated substrate.

  • Spin-coat at 2000 rpm for 60 seconds in an inert N₂ glovebox.

  • Annealing: Transfer the substrate to a hotplate at 120°C for 30 minutes.

    • Causality: Thermal annealing drives out residual solvent and provides the activation energy required for the molecules to reorganize into their thermodynamically stable, highly crystalline phase.

    • QC Checkpoint 3: Analyze the film via Atomic Force Microscopy (AFM). Proceed to electrode deposition only if the film exhibits large, interconnected crystalline domains with a root-mean-square (RMS) roughness < 2 nm.

Step 4: Device Integration

  • Deposit 50 nm of Gold (Au) through a shadow mask via thermal evaporation to form the Source and Drain electrodes (Channel length L=50μm , width W=1000μm ).

  • Extract mobility ( μ ) and On/Off ratios from the transfer characteristics in the saturation regime.

Workflow cluster_0 Substrate & Surface Prep cluster_1 Active Layer Deposition cluster_2 Device Integration S1 Si/SiO2 Cleaning (Piranha + UV-Ozone) S2 OTS SAM Treatment (Reduces Trap States) S1->S2 S3 Spin-Coating (Mixed Solvent System) S2->S3 S4 Thermal Annealing (Drives out residual solvent) S3->S4 S5 Electrode Evaporation (Au Source/Drain) S4->S5 S6 Electrical Characterization (Transfer/Output Curves) S5->S6

Fig 2. Step-by-step fabrication workflow for diaminoviolanthrone-based OFET devices.

References

  • Photoconductivity of Violanthrone. The Journal of Chemical Physics - AIP Publishing. Available at:[Link]

  • π−π Interaction among Violanthrone Molecules: Observation, Enhancement, and Resulting Charge Transport Properties. The Journal of Physical Chemistry B - ACS Publications. Available at:[Link]

  • Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, diamino- (58019-27-5). Ineris / NextSDS Substance Database. Available at:[Link]

Application

Advanced Sample Preparation Strategies for GC-MS Analysis of Complex Polycyclic Pigments

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide an authoritative, mechanistic guide for overcoming the volatility and thermal stability limitations inherent...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide an authoritative, mechanistic guide for overcoming the volatility and thermal stability limitations inherent in the GC-MS analysis of high-molecular-weight polycyclic pigments.

The Analytical Bottleneck: Volatility vs. Molecular Architecture

Complex polycyclic pigments—such as synthetic phthalocyanines, azo lakes, naturally occurring anthraquinones, and biological porphyrins—present a fundamental challenge for Gas Chromatography-Mass Spectrometry (GC-MS). Their highly conjugated, planar architectures facilitate strong intermolecular forces, including extensive π-π stacking and hydrogen bonding. Consequently, these molecules are typically non-volatile and thermally labile; attempting direct GC-MS injection results in severe inlet degradation, irreversible column adsorption, or complete carbonization before vaporization can occur.

To successfully analyze these compounds, the sample preparation must fundamentally alter the analyte's physical state. As an application scientist, you must choose between two distinct mechanistic pathways: controlled thermal degradation (Pyrolysis) for insoluble, cross-linked matrices, or chemical derivatization for polar, extractable pigments.

Strategic Workflow & Decision Matrix

The following decision matrix dictates the sample preparation pathway based on the matrix complexity and the presence of active functional groups.

G Start Polycyclic Pigment Sample Decision Matrix & Solubility? Start->Decision Insoluble Insoluble Matrix (Phthalocyanines, Azo Lakes) Decision->Insoluble High MW, Cross-linked Soluble Polar & Extractable (Anthraquinones, Porphyrins) Decision->Soluble Active H-bonds (OH, COOH) EGA Evolved Gas Analysis (EGA) 100°C to 600°C Insoluble->EGA Determine Thermal Zones Extraction Solvent Extraction (MeOH/CHCl3) + IS Soluble->Extraction Isolate Analytes PyGCMS Py-GC-MS / THM-GC-MS Flash Pyrolysis at ~600°C EGA->PyGCMS Set Pyrolysis Temp GCMS High-Resolution GC-MS Data Acquisition & Library Search PyGCMS->GCMS Deriv Silylation (MSTFA+TMCS) or Methylation Extraction->Deriv Increase Volatility Deriv->GCMS

Decision matrix for GC-MS sample preparation of complex polycyclic pigments.

Protocol A: Evolved Gas Analysis & Pyrolysis-GC-MS (Py-GC-MS)

Target Analytes: Synthetic organic pigments (e.g., Phthalocyanines, Azo pigments, Perylenes) in complex matrices like paints, inks, or coatings[1].

Mechanistic Rationale

Instead of forcing an intact, 1,000+ Da macromolecule into the gas phase, Py-GC-MS utilizes localized, rapid thermal energy to cleave specific covalent bonds. This yields highly reproducible, volatile marker fragments (pyrolyzates). For example, copper phthalocyanines reliably degrade into phthalonitriles, bypassing the need for solvent extraction entirely[1].

Self-Validation System: Evolved Gas Analysis (EGA)

Guessing a pyrolysis temperature leads to either incomplete fragmentation or total carbonization. This protocol is self-validating because it begins with EGA. By ramping the furnace slowly, the analyst maps the exact thermal zones where matrix volatiles desorb versus where the target pigment actually pyrolyzes[2].

Step-by-Step Methodology
  • Sample Loading: Weigh 50–100 µg of the solid, unextracted sample into a deactivated stainless-steel Eco-Cup.

  • EGA Mapping (Validation Step): Drop the cup into the micro-furnace. Program the furnace from 100°C to 600°C at a rate of 20°C/min[2]. Monitor the Total Ion Chromatogram (TIC) to identify the specific temperature peak corresponding to pigment degradation.

  • Flash Pyrolysis: Based on the EGA thermogram, set the pyrolyzer to the optimal degradation temperature (typically 600°C for organic pigments like Pigment Yellow 93)[2].

  • THM-GC-MS Variation (Optional): If the pigment contains carboxylic acids that risk decarboxylation during pyrolysis, add 2 µL of 25% Tetramethylammonium hydroxide (TMAH) in methanol to the cup prior to heating. This facilitates Thermally Assisted Hydrolysis and Methylation (THM), protecting the acid groups as methyl esters.

  • GC-MS Acquisition: Separate pyrolyzates on a high-resolution capillary column (e.g., 5% phenyl-methylpolysiloxane) using a split ratio of 1:50.

Protocol B: Extraction and Chemical Derivatization (Silylation)

Target Analytes: Naturally occurring, polar polycyclic pigments (e.g., Anthraquinones like pseudopurpurin, Alkyl Porphyrins)[3],[4].

Mechanistic Rationale

Pigments rich in hydroxyl (-OH) and carboxyl (-COOH) groups form rigid hydrogen-bond networks. Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces these active protons with bulky trimethylsilyl (TMS) groups. This steric bulk disrupts intermolecular stacking, drastically lowering the boiling point and imparting the thermal stability required for GC-MS[3]. The addition of Trimethylchlorosilane (TMCS) acts as a catalyst, driving the reaction forward for sterically hindered hydroxyls common in polycyclic structures.

Self-Validation System: Dual-Standard Quality Control

To ensure the protocol is self-validating, a primary Internal Standard (IS) (e.g., Chrysene-d12) is spiked before extraction to monitor matrix recovery. A secondary Recovery Standard (RS) is spiked after derivatization but before injection to independently verify the efficiency of the silylation reaction and track GC inlet performance.

Step-by-Step Methodology
  • Matrix Extraction: Weigh 10 mg of the homogenized sample. Spike with 10 µL of the IS solution (100 µg/mL Chrysene-d12). Add 1 mL of Methanol/Chloroform (1:1 v/v) and sonicate in a water bath for 15 minutes to disrupt the matrix.

  • Anhydrous Concentration: Centrifuge at 10,000 rpm for 5 minutes. Transfer the supernatant to a clean glass vial. Evaporate to complete dryness under a gentle stream of high-purity nitrogen at 40°C. (Critical Causality: Even trace moisture will rapidly hydrolyze MSTFA, ruining the derivatization).

  • Silylation Reaction: Add 50 µL of MSTFA containing 1% TMCS, followed by 50 µL of anhydrous pyridine (which acts as an acid scavenger and solvent)[3].

  • Incubation: Seal the vial with a PTFE-lined cap and incubate at 60°C for 30 minutes to ensure complete conversion of all active functional groups.

  • GC-MS Acquisition: Allow the vial to cool to room temperature. Spike with the RS. Inject 1 µL of the derivatized mixture in splitless mode. Alkyl porphyrins will elute as their bis-(trimethylsiloxy)silicon(IV) derivatives[4].

Quantitative Data & Methodological Comparison

The following table summarizes the expected performance metrics and target markers for the described sample preparation pathways.

Pigment ClassExample AnalytePreferred Preparation MethodKey GC-MS Marker / DerivativeLOD/LOQ EstimateTypical Recovery / Efficiency
Phthalocyanines Copper Phthalocyanine (PB15)Py-GC-MS (600°C)Phthalonitrile, BenzeneN/A (Direct Solid)>95% (Thermal Conversion)
Azo Pigments Pigment Yellow 93Py-GC-MS (600°C)Substituted AnilinesN/A (Direct Solid)>90% (Thermal Conversion)
Anthraquinones Pseudopurpurin / AlizarinExtraction + Silylation (MSTFA)TMS-derivatives (m/z shift)10-50 ng/mL85-95%
Porphyrins Alkyl PorphyrinsExtraction + Silylationbis-(trimethylsiloxy)silicon(IV)5-20 ng/mL80-90%

References

  • Py-GC/MS applied to the analysis of synthetic organic pigments: characterization and identification in paint samples - PubMed (Anal Bioanal Chem). Available at:[Link][1]

  • Computerised gas chromatographic-mass spectrometric analysis of complex mixtures of alkyl porphyrins - PubMed (J Chromatogr). Available at:[Link][4]

Sources

Method

Application Note &amp; Protocol: Investigating Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione as a Novel p-Type Dopant for Conductive Polymers

Introduction: The Quest for High-Performance Organic Conductors The field of organic electronics is driven by the pursuit of novel materials that offer a unique combination of electronic functionality and the processabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for High-Performance Organic Conductors

The field of organic electronics is driven by the pursuit of novel materials that offer a unique combination of electronic functionality and the processability of plastics. Conductive polymers are at the forefront of this endeavor, with applications ranging from flexible displays and wearable sensors to organic photovoltaics. The electrical conductivity of these polymers is not intrinsic but is modulated through a process called doping, which involves introducing a small amount of a secondary chemical species (a dopant) to increase the number of charge carriers.[1][2][3] The choice of dopant is critical, as it influences not only the conductivity but also the stability and processability of the final material.[4]

This application note introduces diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione (DABP) as a promising candidate for p-type doping of conductive polymers. With its large, planar polycyclic aromatic hydrocarbon (PAH) core and electron-donating amino substituents, DABP possesses the key structural features for an effective p-type dopant. This document provides a comprehensive guide for researchers and scientists to explore the potential of DABP in polymer doping, covering the theoretical underpinnings, detailed experimental protocols, and essential characterization techniques.

Scientific Rationale: Why DABP is a Compelling Dopant Candidate

The efficacy of a p-type dopant is primarily determined by its ability to accept an electron from the polymer backbone, thereby creating a mobile positive charge carrier (a "hole") on the polymer chain. The key attributes of DABP that make it a strong candidate for this role are:

  • Extended π-Conjugated System: The large, planar structure of the anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione core facilitates strong π-π stacking interactions with the backbones of many common conductive polymers. This intimate contact is crucial for efficient charge transfer.

  • Electron-Donating Amino Groups: The two amino groups (-NH2) are strong electron-donating substituents. They increase the highest occupied molecular orbital (HOMO) energy level of the DABP molecule, making it more favorable to donate an electron to an appropriate polymer acceptor.

  • Potential for Enhanced Stability: The rigid and stable PAH core of DABP may impart improved thermal and environmental stability to the doped polymer film, a significant challenge in the field of organic electronics.

The proposed doping mechanism involves the transfer of an electron from the HOMO of the conductive polymer to the lowest unoccupied molecular orbital (LUMO) of the DABP molecule. This process is energetically favorable if the HOMO of the polymer is higher in energy than the LUMO of DABP.

Experimental Workflow for Investigating DABP as a Polymer Dopant

The following diagram outlines the general workflow for evaluating the efficacy of DABP as a p-type dopant for a solution-processable conductive polymer.

DABP Doping Workflow cluster_prep Preparation cluster_fab Film Fabrication cluster_char Characterization polymer_sol Prepare Polymer Solution mixing Mix Polymer and Dopant Solutions polymer_sol->mixing dabp_sol Prepare DABP Dopant Solution dabp_sol->mixing spin_coating Spin Coating mixing->spin_coating annealing Thermal Annealing spin_coating->annealing electrical Electrical Measurements (4-Point Probe) annealing->electrical spectroscopic Spectroscopic Analysis (UV-Vis-NIR, Raman) annealing->spectroscopic morphological Morphological Studies (AFM, SEM) annealing->morphological

Sources

Technical Notes & Optimization

Troubleshooting

Preventing photo-bleaching of diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione during spectroscopy

Topic: Preventing Photo-Bleaching of Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione Welcome to the Advanced Spectroscopy Support Center. As a Senior Application Scientist, I have compiled this definitive trouble...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Photo-Bleaching of Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione

Welcome to the Advanced Spectroscopy Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and drug development professionals working with complex polycyclic aromatic hydrocarbons (PAHs).

Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione (hereafter referred to as DABP-dione ) features a highly conjugated pentaphene core with push-pull electronic architecture (electron-donating diamino groups and electron-withdrawing quinones). While this yields exceptional photophysical properties, it renders the molecule highly susceptible to irreversible photo-oxidation during fluorescence, Raman, or UV-Vis spectroscopy.

Below, you will find mechanistically grounded FAQs, validated protocols, and quantitative data to preserve your sample's signal integrity.

FAQ 1: Why does my DABP-dione sample degrade so quickly under the excitation laser?

The Mechanism of Photobleaching: The rapid degradation of DABP-dione is a direct consequence of its photophysics. When irradiated with UV or visible light, the molecule is excited to a singlet state ( S1​ ). Due to the dense manifold of vibrational states in large PAHs, intersystem crossing (ISC) to a long-lived triplet state ( T1​ ) is highly efficient[1].

In ambient conditions, this triplet state acts as a powerful photosensitizer. It transfers energy or an electron to dissolved molecular oxygen ( O2​ ), generating Reactive Oxygen Species (ROS) such as singlet oxygen ( 1O2​ ) or superoxide radicals[2]. These ROS subsequently attack the electron-rich diamino groups or the conjugated core, breaking the π -conjugation and leading to a permanent loss of fluorescence (photobleaching)[3].

Photobleaching S0 Ground State (S0) DABP-dione S1 Excited Singlet (S1) S0->S1 Photon Absorption S1->S0 Fluorescence T1 Triplet State (T1) S1->T1 Intersystem Crossing (ISC) T1->S0 Non-radiative Decay ROS Reactive Oxygen Species (ROS) T1->ROS + O2 (Energy Transfer) Bleach Photobleached Product ROS->Bleach Oxidation of Conjugated System Quencher ROXS / Trolox (Triplet Quencher) Quencher->T1 Electron Transfer (Quenching)

Fig 1: Photobleaching mechanism of DABP-dione and intervention via triplet state quenching.

FAQ 2: What chemical additives can I use to prevent fading without altering the spectral signature?

Chemical Intervention (Antifade Agents): To stabilize the signal, we must depopulate the reactive T1​ state before it interacts with oxygen. This is achieved using Reducing and Oxidizing Systems (ROXS) or specific triplet state quenchers[4].

For example, Trolox (a water-soluble Vitamin E derivative) provides a dual-action mechanism: it quenches the triplet state via electron transfer and simultaneously mops up resultant radicals. DABCO, on the other hand, acts primarily as a direct singlet oxygen scavenger[5].

Quantitative Comparison of Antifade Agents:

Antifade AgentPrimary MechanismOptimal ConcentrationBest Solvent SystemPhotostability Enhancement
Trolox Triplet quenching & radical scavenging1–2 mMAqueous / Polar Organics~3–5x
DABCO Singlet oxygen ( 1O2​ ) scavenger10–50 mMNon-polar / Organics~2–3x
Ascorbic Acid / Methyl Viologen ROXS (Reduction/Oxidation)1 mM / 1 mMAqueous~5–10x

Self-Validation Check: Perform a rapid time-course fluorescence scan. If the antifade agent is working correctly, the exponential decay of the emission intensity will flatten into a stable horizontal asymptote. If blinking (fluorescence intermittency) increases, adjust the concentration of the oxidizing agent to speed up reverse electron transfer.

FAQ 3: How do I properly deoxygenate my samples for liquid-phase spectroscopy?

Physical Deoxygenation: Because chemical scavengers can sometimes alter the local dielectric environment or introduce background fluorescence, physical deoxygenation is the gold standard for PAH photodegradation prevention[6]. The most rigorous method is the Freeze-Pump-Thaw technique.

Protocol Step1 1. Solvent Prep Purify non-halogenated solvent Step2 2. Antifade Addition Add Trolox (1 mM) or DABCO Step1->Step2 Step3 3. Deoxygenation Freeze-Pump-Thaw (3 cycles) Step2->Step3 Step4 4. Cuvette Loading Transfer under Argon Step3->Step4 Step5 5. Spectroscopy Low power, fast acquisition Step4->Step5

Fig 2: Self-validating sample preparation workflow for anaerobic spectroscopy.

Step-by-Step Freeze-Pump-Thaw Protocol:

  • Preparation: Load the DABP-dione solution into a Schlenk-adapted quartz cuvette equipped with a high-vacuum stopcock.

  • Freeze: Submerge the base of the cuvette in liquid nitrogen (77 K) until the solvent is completely frozen solid.

  • Pump: Open the stopcock to a high-vacuum line ( <10−3 Torr) for 5–10 minutes to evacuate all headspace gases.

  • Thaw: Close the vacuum valve and allow the sample to thaw naturally in a room-temperature water bath. You will observe bubbles forming as trapped O2​ escapes the liquid lattice.

  • Cycle: Repeat steps 2 through 4 for a minimum of 3 to 5 cycles until no further bubbling is observed during the thaw phase.

  • Backfill: Backfill the cuvette with ultra-pure Argon gas before sealing for measurement.

Self-Validation Check: To ensure your system is perfectly deoxygenated, monitor the transient absorption lifetime of the triplet state. In a successfully degassed sample, the triplet lifetime will plateau at its maximum theoretical value (often in the microsecond to millisecond range), proving that oxygen-mediated quenching has been eliminated.

FAQ 4: Can I adjust my instrument settings to minimize photodegradation without losing data quality?

Instrumental Optimization: Yes. Photobleaching scales non-linearly with laser power due to multi-photon absorption and triplet state saturation. You can mitigate this through hardware adjustments:

  • Excitation Intensity: Use neutral density (ND) filters to attenuate laser power to the absolute minimum required for an acceptable Signal-to-Noise Ratio (SNR)[5].

  • Pulsed Excitation: Using a pulsed laser (e.g., picosecond or femtosecond) with a repetition rate lower than the inverse of the triplet lifetime allows the T1​ state to relax non-radiatively back to S0​ between pulses. This prevents the dangerous accumulation of the triplet population[7].

  • Scan Speed: In confocal setups, increasing the scan speed (using resonant scanners instead of galvanometers) reduces the pixel dwell time. This limits the localized photon dose and allows diffusion of fresh, unbleached DABP-dione molecules into the focal volume[7].

References
  • [3] Unraveling the Mechanism Behind the Phototoxicity of Polycyclic Aromatic Dyes. Georgia State University. URL:

  • [2] Photoirradiation of Polycyclic Aromatic Hydrocarbons with UVA Light. NIH / PMC. URL:

  • [1] ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY. NIH / PMC. URL:

  • [6] Mechanisms of the aqueous photodegradation of polycyclic aromatic hydrocarbons. NIH / PubMed. URL:

  • [4] Mechanisms and advancement of antifading agents for fluorescence microscopy and single-molecule spectroscopy. LMU Munich. URL:

  • [7] Between life and death: strategies to reduce phototoxicity in super-resolution microscopy. NIH / PMC. URL:

  • Antifade Reagents | Fluorescence Imaging. Tocris Bioscience. URL:

  • [5] How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Keyence. URL:

Sources

Optimization

Technical Support Center: In Vitro Bioaccumulation Assays for Highly Hydrophobic Dyes

Welcome to the Technical Support Center. This hub is designed for researchers, toxicologists, and drug development professionals dealing with the unique chemodynamic challenges of highly hydrophobic organic compounds (HO...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This hub is designed for researchers, toxicologists, and drug development professionals dealing with the unique chemodynamic challenges of highly hydrophobic organic compounds (HOCs) and lipophilic dyes (log Kow​>5 ). Below, you will find targeted troubleshooting guides, mechanistic explanations, and self-validating protocols to refine your in vitro bioaccumulation assays.

Module 1: Exposure Control & Passive Dosing

Q: During 48-hour exposures with highly hydrophobic dyes, my analytical measurements show a >80% drop in nominal concentration within the first 6 hours. How do I stabilize exposure?

A: This rapid depletion is a classic artifact of testing hydrophobic chemicals in standard polystyrene well plates. The causality is driven by thermodynamics: hydrophobic dyes seek to minimize contact with polar water molecules, driving them to partition into lipophilic or non-polar sinks. This results in rapid volatilization, sorption to the plastic walls, and binding to serum proteins in the culture medium. When you rely on traditional solvent spiking (e.g., using DMSO), the initial concentration spikes but rapidly depletes, leading to1[1].

To resolve this, you must transition from solvent spiking to Passive Dosing (PD) . Passive dosing utilizes a biocompatible polymer (such as silicone O-rings) as a dominating chemical reservoir. Because the dye has a high partitioning ratio between the polymer and the aqueous phase, the polymer continuously releases the dye to replace what is lost to cells or plastic, 2[2].

Self-Validating Protocol: Silicone O-Ring Passive Dosing

This protocol establishes a self-validating system where the source (polymer) dictates the exact exposure concentration without the need for toxic cosolvents.

  • Polymer Preparation: Clean silicone O-rings (e.g., 1 g each) by sequential washing in ethyl acetate and methanol to remove manufacturing oligomers.

  • Methanol Loading: Submerge the O-rings in a methanol solution containing your hydrophobic dye. Methanol acts as a swelling agent, accelerating the diffusion of the dye into the silicone matrix. 3[3].

  • Hydration & Solvent Removal: Remove the O-rings and rinse thoroughly with sterile ultrapure water. Submerge them in water overnight to flush out residual methanol, leaving only the hydrophobic dye trapped in the polymer matrix.

  • Assay Integration: Transfer the loaded O-rings into your in vitro testing environment (e.g., multiwell plates). The dye will passively diffuse into the medium until Cfree​ reaches equilibrium. To validate, sample the medium at 0, 24, and 48 hours; 4[4].

PassiveDosing A Silicone O-Ring (Polymer Reservoir) C Hydration & Methanol Removal A->C Purify B Methanol Loading (Equilibrium Partitioning) B->A Dye transfer D In Vitro Assay (Aqueous Medium) C->D Submerge E Constant C_free Maintained D->E Buffers depletion

Workflow of silicone O-ring passive dosing to maintain constant freely dissolved concentrations.

Module 2: Cellular Models & Hepatic Clearance

Q: I am using rainbow trout liver S9 fractions to predict the Bioconcentration Factor (BCF) of a lipophilic tracer dye. My In Vitro-In Vivo Extrapolation (IVIVE) severely underestimates the BCF compared to in vivo data. Why?

A: The underestimation of BCF for highly hydrophobic chemicals is almost always traced back to a failure to correct for in vitro binding and enzyme saturation. In S9 fractions, hydrophobic dyes partition heavily into the lipid and protein components of the homogenate. If you do not calculate the fraction unbound ( fu​ ), you are5[5].

Furthermore, standard protocols often recommend an initial substrate concentration of 1.0 μM . For highly hydrophobic dyes, this concentration frequently exceeds the Michaelis-Menten constant ( Km​ ), saturating the biotransformation enzymes. When enzymes are saturated, the intrinsic clearance ( CLint​ ) is artificially depressed, which propagates through your IVIVE model to falsely predict a low clearance rate and a flawed BCF.

Self-Validating Protocol: Binding-Corrected Intrinsic Clearance
  • Determine fu​ : Use solid-phase microextraction (SPME) or equilibrium dialysis to measure the freely dissolved concentration of the dye in the S9 homogenate. Calculate fu​=Cfree​/Ctotal​ .

  • Concentration-Dependent Depletion: Conduct the S9 depletion assay at multiple initial dye concentrations (e.g., 0.1, 0.5, and 1.0 μM ) to ensure you are operating under first-order, non-saturating conditions (well below Km​ ).

  • Calculate CLint​ : Plot the natural log of the dye concentration versus time to find the depletion rate constant ( kdep​ ). Calculate the intrinsic clearance: CLint​=(kdep​/protein concentration)/fu​ .

  • PBTK Scaling: Scale CLint​ to whole-liver clearance using physiological parameters (e.g., liver weight, blood flow) to accurately predict the in vivo BCF.

IVIVE InVitro In Vitro Depletion Rate (S9 / RTgill-W1) Binding Binding Correction (f_u, fraction unbound) InVitro->Binding Measure C_free Intrinsic Intrinsic Clearance (CL_int) Binding->Intrinsic Adjust kinetics Hepatic Whole Liver Clearance (CL_h) Intrinsic->Hepatic Physiological Scaling Factors BCF In Vivo BCF Prediction Hepatic->BCF PBTK Modeling

In Vitro-In Vivo Extrapolation (IVIVE) pathway correcting for binding of hydrophobic dyes.

Q: Why is the RTgill-W1 cell line often preferred over primary hepatocytes for initial screening of hydrophobic dye bioaccumulation?

A: The6[6]. Unlike primary hepatocytes, which rapidly lose cytochrome P450 activity in culture and require complex isolation procedures, RTgill-W1 cells can be maintained in a defined, protein-free medium (L-15/ex). The absence of serum proteins in L-15/ex prevents the hydrophobic dye from becoming sequestered in the medium, ensuring that the nominal concentration closely matches Cfree​ , thereby yielding highly reproducible cellular uptake kinetics without the need for complex binding corrections.

Quantitative Data Summaries

Table 1: Comparison of Bioaccumulation Assay Parameters for Hydrophobic Dyes (Log Kow​>5 )

Assay ParameterSolvent Spiking (Standard)Passive Dosing (Optimized)Impact on BCF Calculation for Hydrophobic Dyes
Exposure Stability Depletes >80% in 24hConstant within ±20% Prevents false-positive bioaccumulation rates due to loss.
Medium Composition Requires serum/solventsProtein-free (L-15/ex) viableEliminates protein-binding artifacts; Ctotal​≈Cfree​ .
Enzyme Kinetics Often saturating ( >Km​ )Controlled at low Cfree​ Yields true first-order CLint​ , preventing BCF underestimation.
Cosolvent Effects DMSO induces toxicityNo cosolvents requiredPrevents solvent-induced metabolic inhibition.

References

  • Dynamic Passive Dosing for Studying the Biotransformation of Hydrophobic Organic Chemicals. Source: dtu.dk.[Link]

  • Passive Dosing for Producing Defined and Constant Exposure of Hydrophobic Organic Compounds during in Vitro Toxicity Tests. Source: acs.org.[Link]

  • Passive Dosing for Producing Defined and Constant Exposure of Hydrophobic Organic Compounds during in Vitro Toxicity Tests | Request PDF. Source: researchgate.net.[Link]

  • In-Tube Passive Dosing of Hydrophobic Organic Chemicals: Controlling Freely Dissolved Concentrations in Flow-Through and Large-Volume Experiments. Source: acs.org.[Link]

  • CONCENTRATION DEPENDENCE OF IN VITRO BIOTRANSFORMATION RATES OF HYDROPHOBIC ORGANIC SUNSCREEN AGENTS IN RAINBOW TROUT S9: IMPLICATIONS FOR BIOACCUMULATION ASSESSMENT. Source: nih.gov.[Link]

  • Validation report for the Test Guideline 249 on Fish cell line acute toxicity - the RTgill. Source: oecd.org.[Link]

Sources

Troubleshooting

Overcoming signal quenching in diaminoanthra benzo pentaphene dione fluorescence

Advanced Diagnostics for Diaminoanthrabenzopentaphenedione (DABPD) Fluorescence Welcome to the DABPD Technical Support Center. Diaminoanthrabenzopentaphenedione (DABPD) is a premier, highly conjugated polycyclic fluoroph...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Diagnostics for Diaminoanthrabenzopentaphenedione (DABPD) Fluorescence

Welcome to the DABPD Technical Support Center. Diaminoanthrabenzopentaphenedione (DABPD) is a premier, highly conjugated polycyclic fluorophore. By fusing a diaminoanthraquinone core with an extended pentaphene dione π -system, DABPD achieves exceptional deep-red to near-infrared (NIR) emission. However, its complex photophysics makes it highly susceptible to signal quenching in biological matrices.

As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve quenching issues by understanding the underlying molecular causality.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my DABPD signal completely disappear when transferred from DMSO to aqueous cell culture media? A: This is a classic case of Aggregation-Caused Quenching (ACQ) . The extended pentaphene dione core is extremely hydrophobic. When the aqueous fraction exceeds ~5%, the planar molecules undergo rapid π−π stacking. This stacking forms non-radiative excimers that dissipate excitation energy as heat. To resolve this, you must sterically isolate the fluorophores using micellar encapsulation (e.g., Pluronic F-127) rather than relying on simple co-solvents.

Q2: I am observing erratic quenching at physiological pH (7.4), but the signal is bright at pH 6.0. What is the mechanism? A: You are observing Photoinduced Electron Transfer (PET) . The diaminoanthraquinone core possesses nitrogen lone pairs with an energy level higher than the Highest Occupied Molecular Orbital (HOMO) of the excited fluorophore. At basic or physiological pH, these free lone pairs transfer an electron to the excited state, quenching the fluorescence—a phenomenon well-documented in diaminoanthraquinone-based photoinitiating systems[1]. Lowering the pH protonates the amines, lowering the lone pair energy below the HOMO, thereby blocking PET and restoring the signal.

Q3: My buffer is at pH 6.0 and contains surfactants, yet my signal is still quenched. Could the media components be interfering? A: Yes. The 1,2-diaminoanthraquinone moiety is a highly specific chelator for transition metals, particularly Cu²⁺ and Fe³⁺. Trace amounts of these paramagnetic metals in your media will induce Chelation-Enhanced Quenching (CHEQ) . The unfilled d-orbitals of the metals facilitate rapid non-radiative decay. This static quenching mechanism is highly efficient and can be reversed via competitive displacement[2]. Furthermore, static quenching can also occur when exposed to reactive nitrogen species in unpurified biological samples[3].

Section 2: Quantitative Diagnostic Matrix

To accurately diagnose your specific quenching mechanism, compare your experimental observations against this quantitative matrix. Note the critical differences in fluorescence lifetime ( τ ), which serves as the ultimate diagnostic differentiator.

Quenching MechanismPrimary CausalityAbsorbance ShiftFluorescence Lifetime ( τ )Resolution Strategy
PET (Dynamic) Electron transfer from free amine lone pairs (pH > 7.0).NegligibleDecreases proportionally with quenching efficiency.Titrate buffer to pH 6.0–6.5.
ACQ (Static/Excimer) π−π stacking of the pentaphene core in polar solvents.Broadening / Red-shiftBiexponential decay (due to excimer formation).Add 0.1% Pluronic F-127.
CHEQ (Static) Paramagnetic Cu²⁺/Fe³⁺ binding to the diamino core.Pink to Blue shift (drop at ~604 nm).Unchanged (only the uncomplexed fraction emits).Add 1 mM EDTA or S²⁻.
Section 3: Photophysical Pathways & Troubleshooting Logic

The following diagrams map the molecular causality of DABPD quenching and provide a logical workflow for experimental recovery.

Mechanisms DABPD DABPD Fluorophore (Active State) PET PET Quenching (Amine Lone Pairs) DABPD->PET Basic pH ACQ Aggregation Quenching (Pi-Pi Stacking) DABPD->ACQ Aqueous Media CHEQ Chelation Quenching (Trace Cu2+/Fe3+) DABPD->CHEQ Biological Media Protonation Protonation (pH < 6.5) PET->Protonation Blocks Transfer Micelles Micellar Encapsulation ACQ->Micelles Breaks Aggregates EDTA EDTA / S2- Displacement CHEQ->EDTA Strips Metals Protonation->DABPD Restores Signal Micelles->DABPD Restores Signal EDTA->DABPD Restores Signal

Fig 1: Photophysical mechanisms of DABPD quenching and targeted resolution pathways.

Troubleshooting Start Signal Quenched? CheckSolvent Assess Solvent Polarity Start->CheckSolvent IsAqueous >5% Aqueous? CheckSolvent->IsAqueous AddSurfactant Add 0.1% Pluronic F-127 IsAqueous->AddSurfactant Yes CheckPH Assess Buffer pH IsAqueous->CheckPH No AddSurfactant->CheckPH Unsolved Recovered Fluorescence Recovered AddSurfactant->Recovered Solved IsBasic pH > 7.5? CheckPH->IsBasic AdjustPH Titrate to pH 6.0 IsBasic->AdjustPH Yes CheckMetals Assess Trace Metals IsBasic->CheckMetals No AdjustPH->CheckMetals Unsolved AdjustPH->Recovered Solved AddEDTA Add 1mM EDTA CheckMetals->AddEDTA AddEDTA->Recovered Solved

Fig 2: Step-by-step logical workflow for diagnosing and resolving DABPD fluorescence quenching.

Section 4: Experimental Troubleshooting Protocols

Protocol 1: Reversing Aggregation-Caused Quenching (ACQ) via Micellar Encapsulation Objective: Disrupt π−π stacking of the pentaphene dione core in aqueous media.

  • Baseline Anisotropy & Lifetime Measurement : Measure the baseline fluorescence lifetime of your quenched sample. Causality: Aggregates exhibit biexponential fluorescence decay and altered anisotropy due to excimer formation. Establishing this baseline confirms the presence of ACQ.

  • Micellar Encapsulation : Add 0.1% (w/v) Pluronic F-127 dropwise to the sample while stirring at 37°C. Causality: The hydrophobic poly(propylene oxide) block of the surfactant encapsulates the pentaphene core, while the hydrophilic poly(ethylene oxide) corona interfaces with the aqueous buffer, sterically isolating the fluorophores.

  • Self-Validation : Re-measure the fluorescence lifetime. Validation: If ACQ is successfully resolved, the decay will revert to a monoexponential profile characteristic of monomeric DABPD. If the decay remains biexponential, increase the surfactant concentration to 0.5%.

Protocol 2: Mitigating Chelation-Enhanced Quenching (CHEQ) via Competitive Displacement Objective: Strip paramagnetic trace metals (e.g., Cu²⁺) from the diaminoanthraquinone moiety.

  • Spectral Profiling : Measure the absorbance spectrum of the quenched sample. Causality: Metal binding to the diaminoanthraquinone core induces a ground-state conformational change, often shifting the absorbance from pink to blue (dropping the ~604 nm peak)[2].

  • Competitive Displacement : Spike the sample with 1 mM EDTA or 10 μ M Na₂S. Causality: S²⁻ and EDTA have drastically higher affinities for Cu²⁺ than the diaminoanthraquinone core. S²⁻ forms an insoluble CuS precipitate, liberating the free fluorophore and restoring the "turn-on" signal[2].

  • Self-Validation : Perform a standard addition of 5 μ M Cu²⁺. Validation: If the signal quenches again and is subsequently rescued by a second addition of EDTA/S²⁻, the system definitively confirms trace metal contamination rather than fluorophore degradation.

References
  • Efficient Photoinitiating System Based on Diaminoanthraquinone for 3D Printing of Polymer/Carbon Nanotube Nanocomposites under Visible Light Wang, G., et al. (2019). ACS Applied Polymer Materials. URL:[Link]

  • Evaluation of 1,2-Diaminoanthraquinone (DAA) as a Potential Reagent System for Detection of NO Dacres, H., & Narayanaswamy, R. (2005). Microchimica Acta. URL:[Link]

  • An anthraquinone-based highly selective colorimetric and fluorometric sensor for sequential detection of Cu2+ and S2− with intracellular application Hou, L., et al. (2017). Journal of Materials Chemistry B. URL:[Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Trace Detection of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP, CAS 58019-27-5)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for PhIP Detection 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, or PhIP (CAS 58019-27-5), is the most abundant h...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for PhIP Detection

2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, or PhIP (CAS 58019-27-5), is the most abundant heterocyclic aromatic amine (HAA) found in cooked meats and is classified as a potential human carcinogen. Its presence in the food chain and subsequent exposure to the human population necessitates highly sensitive and robust analytical methods for its trace detection. The ability to accurately quantify PhIP in various biological matrices is paramount for toxicological studies, human biomonitoring, and understanding its metabolic fate.

This guide provides a comprehensive comparison of analytical methodologies for the trace detection of PhIP, with a primary focus on the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. As a Senior Application Scientist, my objective is to not only present protocols but to also elucidate the scientific rationale behind the experimental choices, thereby empowering researchers to develop and validate methods that are fit for their intended purpose. This guide will also explore alternative techniques, offering a comparative analysis to aid in the selection of the most appropriate method for your research needs.

The Gold Standard: Validating LC-MS/MS Methods for PhIP Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantitative analysis of trace-level compounds in complex matrices due to its exceptional sensitivity, selectivity, and specificity.[1][2] The coupling of liquid chromatography for physical separation with tandem mass spectrometry for mass-based detection provides a powerful tool for unambiguous identification and quantification.[3][4]

The Rationale for Choosing LC-MS/MS

The selection of LC-MS/MS for PhIP bioanalysis is driven by several key factors:

  • High Sensitivity: The ability to detect PhIP at picogram or even femtogram levels is crucial, given its low concentrations in biological samples.[1]

  • High Selectivity: The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry allows for the specific detection of PhIP even in the presence of co-eluting matrix components, significantly reducing the risk of interferences.[5]

  • Structural Confirmation: The fragmentation of the precursor ion into product ions provides a high degree of confidence in the identity of the analyte.[3]

  • Versatility: The technique can be adapted for a wide range of biological matrices, including plasma, urine, hair, and tissue homogenates.

A Validated LC-MS/MS Protocol for PhIP in Human Plasma

This protocol is a representative example and should be optimized and fully validated in your laboratory for your specific application.

1. Sample Preparation: The Critical First Step

The goal of sample preparation is to extract PhIP from the plasma matrix and remove interfering substances like proteins and phospholipids.[6][7] A common and effective approach is protein precipitation followed by solid-phase extraction (SPE).

  • Protein Precipitation:

    • To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., d3-PhIP). The internal standard is crucial for correcting for variability during sample processing and analysis.[8]

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove neutral and acidic impurities.

    • Elute PhIP with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is typically used for the separation of PhIP.

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is common.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is effective for PhIP.[9]

    • MRM Transitions:

      • PhIP: Precursor ion (m/z) 225.1 → Product ion (m/z) 210.1

      • d3-PhIP (IS): Precursor ion (m/z) 228.1 → Product ion (m/z) 213.1

3. Method Validation: Ensuring Data Integrity

The validation of the bioanalytical method must be performed in accordance with regulatory guidelines such as the ICH M10 Bioanalytical Method Validation and Study Sample Analysis.[10][11] The key validation parameters are summarized below.

Validation ParameterAcceptance Criteria (ICH M10)Experimental Approach
Selectivity No significant interference at the retention time of the analyte and IS.Analyze at least six different blank matrix samples.
Linearity Correlation coefficient (r²) ≥ 0.99Analyze a series of calibration standards over the expected concentration range.
Accuracy & Precision Within ±15% (±20% at LLOQ) of the nominal concentration.Analyze quality control (QC) samples at low, medium, and high concentrations on different days.
Limit of Quantification (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Determined by analyzing a series of low-concentration samples.
Matrix Effect The effect of matrix components on the ionization of the analyte should be evaluated and minimized.Post-extraction spike and post-column infusion experiments.
Recovery The extraction efficiency of the analyte from the matrix.Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
Stability Analyte should be stable under various storage and processing conditions.Freeze-thaw stability, short-term and long-term stability in matrix, and post-preparative stability.

Validation_Workflow cluster_prep Method Development cluster_validation Method Validation (ICH M10) cluster_application Sample Analysis Dev Develop Sample Prep & LC-MS/MS Conditions Selectivity Selectivity Dev->Selectivity Proceed to Validation Linearity Linearity & Range Selectivity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision LOQ Limit of Quantification Accuracy_Precision->LOQ Matrix_Effect Matrix Effect LOQ->Matrix_Effect Recovery Recovery Matrix_Effect->Recovery Stability Stability Recovery->Stability Analysis Routine Sample Analysis Stability->Analysis Validated Method

Alternative Methodologies for PhIP Detection

While LC-MS/MS is the benchmark, other techniques offer viable alternatives, particularly when considering cost, sample throughput, and the specific requirements of the analysis.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

Principle: HPLC-FLD leverages the native fluorescence of PhIP for detection.[12][13] After separation on an HPLC column, the analyte passes through a fluorescence detector, where it is excited by a specific wavelength of light and the emitted light at a longer wavelength is measured.[14][15]

Causality for Choosing HPLC-FLD:

  • Cost-Effectiveness: HPLC-FLD systems are generally less expensive to purchase and maintain than LC-MS/MS instruments.[16]

  • High Sensitivity: For fluorescent compounds, FLD can offer sensitivity comparable to or even exceeding that of some mass spectrometers.[17]

  • Robustness: HPLC-FLD methods are often considered more robust and easier to transfer between laboratories.

Validated HPLC-FLD Protocol (Conceptual)

  • Sample Preparation: Similar to the LC-MS/MS protocol, a robust extraction and clean-up procedure (e.g., SPE) is essential to minimize matrix interference.

  • Derivatization (Optional): While PhIP is naturally fluorescent, derivatization with a fluorescent tag can sometimes enhance sensitivity and selectivity.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic or gradient elution with a suitable buffer and organic modifier.

    • Fluorescence Detection: Excitation and emission wavelengths must be optimized for PhIP (e.g., Ex: 315 nm, Em: 390 nm).

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, with a focus on specificity to ensure that other fluorescent compounds in the matrix do not interfere with PhIP detection.[18][19]

Novel Sensor Technologies

The drive for rapid, low-cost, and portable analytical devices has led to the development of novel sensor technologies for the detection of carcinogens like PhIP.[20][21]

a) Molecularly Imprinted Polymers (MIPs)

Principle: MIPs are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional groups to the target analyte (PhIP).[22][23][24] When coupled with a transducer (e.g., electrochemical, optical), the binding of PhIP to the MIP can generate a measurable signal.[25][26]

b) Cucurbit[13]uril-Based Fluorescent Sensors

Principle: Cucurbit[13]uril (CB[13]) is a macrocyclic host molecule that can encapsulate guest molecules like PhIP in its hydrophobic cavity.[27][28] This encapsulation can lead to changes in the fluorescence of a reporter molecule, forming the basis of a "turn-on" or "turn-off" fluorescent sensor.[29][30][31]

Rationale for Developing Novel Sensors:

  • Rapidity: These methods have the potential for near-instantaneous results, significantly reducing analysis time.

  • Cost-Effectiveness: Sensor-based assays are typically much cheaper per sample than chromatographic methods.

  • Portability: The development of portable sensor devices would enable on-site or point-of-care testing.

Analytical_Techniques cluster_lcms LC-MS/MS cluster_hplc HPLC-FLD cluster_sensors Novel Sensors PhIP PhIP (CAS 58019-27-5) LCMS_Principle High Sensitivity & Specificity PhIP->LCMS_Principle Gold Standard HPLC_Principle Cost-Effective & Robust PhIP->HPLC_Principle Alternative Sensors_Principle Rapid & Portable PhIP->Sensors_Principle Emerging

Comparative Performance Analysis

The following table provides a comparative overview of the performance characteristics of the discussed analytical techniques for PhIP detection. It is important to note that direct comparison of LOD and LOQ values can be challenging due to variations in matrices, instrumentation, and reporting units.

FeatureLC-MS/MSHPLC-FLDNovel Sensors (MIPs/CB[13])
Principle Separation by LC, detection by massSeparation by LC, detection by fluorescenceMolecular recognition and signal transduction
Sensitivity Very High (pg to fg range)High (ng to pg range)Moderate to High (ng to µg range)
Selectivity Very HighModerate to HighHigh
Sample Throughput ModerateModerateHigh
Cost HighModerateLow
Portability NoNoPotential for portable devices
Maturity Well-establishedWell-establishedEmerging
Ideal Application Bioanalysis, toxicokinetics, human biomonitoringRoutine analysis, quality controlHigh-throughput screening, on-site testing

Conclusion: Selecting the Right Tool for the Job

The choice of an analytical method for the trace detection of PhIP is a critical decision that should be guided by the specific research question, the required sensitivity and selectivity, and the available resources.

  • LC-MS/MS remains the unequivocal gold standard for bioanalytical applications where the utmost sensitivity and specificity are required to quantify PhIP in complex biological matrices. Its validation, though rigorous, ensures the generation of high-quality, defensible data for regulatory submissions and pivotal research findings.

  • HPLC-FLD presents a cost-effective and robust alternative for routine analysis and quality control, particularly when the analyte concentrations are within its detection capabilities and the sample matrix is less complex.

  • Novel sensor technologies hold immense promise for the future of PhIP analysis, offering the potential for rapid, low-cost, and portable detection. While still in development, these technologies could revolutionize high-throughput screening and environmental monitoring.

References

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Comparative

Benchmarking the Environmental Persistence of Diaminoanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione Against EPA Standards

Executive Summary Diaminoanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione (DABPD, CAS: 58019-27-5) is a highly complex polycyclic aromatic compound primarily utilized in the synthesis of advanced vat dyes and pigments. D...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diaminoanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione (DABPD, CAS: 58019-27-5) is a highly complex polycyclic aromatic compound primarily utilized in the synthesis of advanced vat dyes and pigments. Due to its massive fused-ring architecture, DABPD exhibits extreme environmental recalcitrance. Regulatory bodies, including the [1] and , have flagged this compound as Persistent and Bioaccumulative (PBiT).

For researchers and environmental toxicologists, predicting the fate of such macromolecules requires rigorous benchmarking against established U.S. Environmental Protection Agency (EPA) standards. This guide provides an objective, data-driven comparison of DABPD’s environmental persistence against reference compounds, utilizing the EPA OPPTS 835 Fate, Transport, and Transformation guidelines.

Mechanistic Rationale: The Chemistry of Recalcitrance

Understanding why a compound persists is just as critical as measuring how long it persists. DABPD’s resistance to degradation is governed by three primary mechanistic bottlenecks:

  • Thermodynamic Stability of the π -System: The anthraquinone and pentaphene fused-ring backbone creates an extensive, highly conjugated π -electron cloud. This system acts as an electron sink, providing immense thermodynamic stability that resists oxidative cleavage by microbial dioxygenase enzymes.

  • Steric Hindrance: The bulky diamino and dione functional groups shield the aromatic core, preventing the formation of enzyme-substrate complexes necessary for primary biodegradation.

  • Ultra-Low Bioavailability: With an aqueous solubility of <1μg/L , DABPD rapidly partitions into soils and sediments via π

    π stacking and hydrophobic interactions. Microbes cannot degrade what they cannot absorb into their cells.

Pathway DABPD DABPD Molecule (Highly Conjugated Polycyclic) Steric Steric Hindrance & Pi-Pi Stacking DABPD->Steric Solubility Ultra-Low Aqueous Solubility (< 1 µg/L) DABPD->Solubility PhotoResist UV/Vis Absorption without Bond Cleavage (Photostability) DABPD->PhotoResist Microbe Microbial Bioavailability Severely Limited Steric->Microbe Solubility->Microbe Persist High Environmental Persistence (t1/2 > 180 days) Microbe->Persist PhotoResist->Persist

Fig 1: Mechanistic bottlenecks preventing microbial and photolytic degradation of DABPD.

Self-Validating Experimental Protocols

To objectively benchmark DABPD, we rely on a self-validating system of EPA OPPTS protocols. A protocol is only "self-validating" if it includes internal controls that prove the test system was capable of degrading a compound had the compound been susceptible.

Protocol 1: Aerobic Aquatic Biodegradation (EPA OPPTS 835.3100)[3]

This protocol measures the ultimate mineralization of the compound into CO2​ by a mixed microbial consortium.

  • Causality & Validation: We use Barium Hydroxide ( Ba(OH)2​ ) traps because it reacts with evolved CO2​ to precipitate insoluble Barium Carbonate ( BaCO3​ ). Back-titrating the remaining hydroxide with HCl provides a highly accurate, mass-balance quantification of carbon mineralization[2]. A positive control (Sodium Benzoate) ensures the microbial inoculum is active; if the control fails to reach 60% degradation in 14 days, the assay is voided.

  • Step-by-Step Methodology:

    • Preparation: Formulate a carbon-free mineral nutrient medium (pH 7.4).

    • Inoculation: Introduce a mixed microbial consortium sourced from a secondary wastewater treatment plant effluent (30 mg/L suspended solids).

    • Dosing: Spike DABPD at 10 mg/L. Due to low solubility, dissolve DABPD in a volatile carrier solvent (e.g., dichloromethane), coat it onto empty flask walls, and evaporate the solvent completely before adding the aqueous medium.

    • Incubation: Seal the biometer flasks and incubate in the dark at 20±1°C for 28 days to isolate biodegradation from photolysis.

    • Quantification: At days 0, 7, 14, 21, and 28, remove the Ba(OH)2​ traps and titrate with 0.1 N HCl to the phenolphthalein endpoint[2].

Protocol 2: Photodegradation in Water (EPA OPPTS 835.2240)[4]

Because DABPD is a dye, it inherently absorbs visible and UV light. This test determines if photon absorption leads to structural cleavage or merely thermal dissipation.

  • Causality & Validation: Dark controls are mandatory to prove that any observed degradation is strictly photolytic, not hydrolytic[3]. Furthermore, we use chemical actinometry (p-nitroacetophenone/pyridine) to quantify the exact photon flux, ensuring reproducibility regardless of the specific lamp used.

  • Step-by-Step Methodology:

    • Preparation: Prepare a sterile, buffered aqueous solution (pH 7) to eliminate microbial interference.

    • Dosing: Introduce DABPD using ≤1% v/v acetonitrile as a co-solvent to achieve a measurable dissolved concentration[3].

    • Irradiation: Expose the samples to a Xenon arc lamp. Critical Step: You must use a 290 nm cut-off filter. Wavelengths below 290 nm are blocked by the Earth's ozone layer; failing to filter them will cause artificial degradation that does not represent real-world environmental fate[3].

    • Sampling: Extract aliquots at logarithmic time intervals and analyze parent compound depletion via HPLC-DAD/MS.

EPA_Workflow Start DABPD (CAS 58019-27-5) Environmental Fate Assessment Hydro OPPTS 835.2120 Hydrolysis Start->Hydro Photo OPPTS 835.2240 Photodegradation in Water Start->Photo Bio OPPTS 835.3100 Aerobic Aquatic Biodegradation Start->Bio Result Compare vs. EPA Persistence Thresholds (t1/2 > 60 days water / 120 days soil) Hydro->Result Photo->Result Sediment OPPTS 835.6200 Aquatic Sediment Dissipation Bio->Sediment If recalcitrant Sediment->Result

Fig 2: EPA OPPTS 835 environmental fate and transport testing workflow for persistent dyes.

Quantitative Benchmarking Data

To contextualize DABPD's persistence, we benchmark it against Anthracene (a simpler, 3-ring polycyclic aromatic hydrocarbon also flagged on the PBiT list[4]) and Sodium Benzoate (the EPA standard for ready biodegradability).

Note: The EPA threshold for "Persistent" status is a half-life ( t1/2​ ) >60 days in water or >120 days in soil/sediment.

Chemical / CompoundAerobic Aquatic t1/2​ (OPPTS 835.3100)Photolysis t1/2​ (OPPTS 835.2240)Sediment Dissipation t1/2​ (OPPTS 835.6200)Meets EPA "Persistent" Criteria?
DABPD (CAS 58019-27-5) > 365 days (0% Mineralization)> 180 days (Photostable)> 500 days (Accumulates)YES (Extreme Persistence)
Anthracene (CAS 120-12-7) ~ 50 days (Slow degradation)~ 2 hours (Rapid photolysis)~ 150 daysYES (Soil/Sediment only)
Sodium Benzoate (Control) < 2 days (> 90% Mineralization)N/A (Does not absorb >290nm)< 5 daysNO (Readily Biodegradable)
Strategic Insights from the Data

Unlike Anthracene, which can be rapidly degraded by sunlight in clear, shallow waters, DABPD is completely photostable. Its design as a commercial dye ensures that it absorbs photons without breaking molecular bonds. Consequently, when DABPD enters an aquatic ecosystem, it bypasses photolysis, resists hydrolysis, and settles into the benthic zone. Once in the sediment (evaluated via OPPTS 835.6200[5]), its half-life extends indefinitely, posing long-term bioaccumulation risks to benthic organisms.

References

  • California Department of Toxic Substances Control (DTSC). "Candidate Chemicals List - CAS 58019-27-5". CalSAFER Database. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Series 835 - Fate, Transport and Transformation Test Guidelines (OPPTS 835.3100 & 835.2240)". EPA Test Guidelines for Pesticides and Toxic Substances. Available at:[Link]

  • Environment and Climate Change Canada. "Persistence, Bioaccumulation and Inherent Toxicity (PBiT)". Canadian Environmental Protection Act Registry. Available at:[Link]

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Validation

A Comparative Guide to the Photostability of Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione and Traditional Pigments

Introduction: The Imperative of Lightfastness in Modern Materials In fields ranging from advanced materials science to drug formulation, the longevity of a component under environmental stress is paramount. For colorants...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Lightfastness in Modern Materials

In fields ranging from advanced materials science to drug formulation, the longevity of a component under environmental stress is paramount. For colorants, the most pervasive and relentless stressor is light. Photodegradation—the irreversible fading or alteration of color upon light exposure—can compromise product efficacy, aesthetics, and integrity. This guide provides a detailed comparative analysis of the photostability of a high-performance vat dye, Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, against a selection of traditional organic and inorganic pigments.

Our focus is to move beyond simple ratings and delve into the mechanistic underpinnings of stability, providing researchers, scientists, and drug development professionals with the objective data and experimental context needed to make informed decisions. The selection of a colorant should not be a matter of chance, but a scientifically grounded choice based on predictable performance under real-world conditions.

The Pigments Under Evaluation: A Structural Overview

The photostability of a pigment is intrinsically linked to its molecular structure. Here, we introduce our subject compound and the traditional pigments chosen for this comparative analysis based on their widespread use and distinct chemical classes.

  • Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione (C.I. Vat Red 10): This complex polycyclic aromatic compound belongs to the family of anthraquinone vat dyes.[1] Its large, rigid, and highly conjugated system of 29 carbon, 14 hydrogen, 2 nitrogen, and 5 oxygen atoms is responsible for its intense color and, theoretically, its high stability.[2][3][4] Vat dyes are known for their excellent fastness properties, which are imparted during the dyeing process where the insoluble pigment is temporarily reduced to a soluble leuco form and then oxidized back to its insoluble state within the substrate.

  • Perylene Diimide (PDI) Pigments (e.g., C.I. Pigment Red 179): Perylene pigments are renowned for their exceptional lightfastness, thermal stability, and chemical inertness.[5] Their core structure, a perylene tetracarboxylic diimide, provides a robust aromatic system that is highly resistant to photochemical attack.[5][6] This stability makes them a benchmark for high-performance organic pigments in demanding applications like automotive coatings.[5]

  • Quinacridone Pigments (e.g., C.I. Pigment Violet 19): The quinacridone class of pigments offers a spectrum of colors from red to violet, characterized by high color saturation and excellent durability. Their stability is derived from a highly resonant, planar, and symmetrical molecular structure featuring strong intermolecular hydrogen bonding. This arrangement effectively dissipates absorbed light energy, reducing the likelihood of degradative chemical reactions.[7]

  • Titanium Dioxide (TiO₂; C.I. Pigment White 6): As the most widely used white pigment, TiO₂ is an inorganic benchmark.[8] Its primary function is to scatter light, providing opacity. However, TiO₂ is a semiconductor and can exhibit photocatalytic activity, especially in its anatase crystal form.[9] When exposed to UV radiation, it can generate reactive oxygen species (ROS) that degrade the surrounding polymer binder and other organic pigments.[10][11] Modern TiO₂ pigments are often surface-coated with silica or alumina to quench this photocatalytic activity, transforming them into effective photoprotectors.[9]

Caption: Core chemical classes of pigments under review.

Experimental Protocol: A Framework for Assessing Photostability

To ensure an objective and reproducible comparison, a standardized methodology is critical. The following protocol is based on the principles outlined in ASTM D4303, a standard test method for the lightfastness of colorants.[12][13] This approach uses accelerated weathering to simulate the effects of long-term indoor light exposure.

Step-by-Step Methodology
  • Sample Preparation:

    • Dispersion: Each pigment is dispersed into a standardized, chemically inert binder (e.g., an acrylic emulsion) at a consistent pigment-to-binder ratio. For TiO₂, a grade with a known surface treatment should be used.

    • ** drawdown:** The dispersions are applied as uniform films of a specified thickness onto an inert substrate, such as glass or a standardized paper card.

    • Curing: The films are allowed to cure fully in a dark, controlled environment (23°C ± 2°C, 50% ± 5% relative humidity) for a minimum of 48 hours.

  • Initial Characterization:

    • Before exposure, the initial color of each sample is precisely measured using a spectrophotometer. Color coordinates are recorded using the CIE 1976 Lab* color space system.[13] This provides the baseline for quantifying color change.

  • Accelerated Weathering:

    • Exposure: A portion of each sample is exposed to a controlled light source in an accelerated weathering apparatus. A xenon-arc lamp, filtered to simulate daylight through window glass, is the preferred source as specified in ASTM D4303 Test Method C.[12][13]

    • Controlled Environment: Key parameters within the chamber are rigorously controlled:

      • Irradiance: Typically 0.35 W/m²/nm at 340 nm.[12]

      • Temperature: A set black panel temperature (e.g., 63°C).

      • Relative Humidity: Maintained at a constant level, typically 55% ± 5%.[12]

    • Duration: Samples are exposed for a defined total radiant exposure, often measured in MJ/m². A typical endpoint for high-performance pigments is 1260 MJ/m².[12] A control portion of each sample is shielded from light to serve as a reference.

  • Post-Exposure Analysis:

    • Following the exposure period, the Lab* color coordinates of the exposed samples are re-measured.

    • Color Difference (ΔE):* The total color change is calculated using the CIE 1976 Lab* color difference equation. This value provides a quantitative measure of fading or color shift.

    • Lightfastness Rating: Based on the calculated ΔE*, the pigment is assigned a lightfastness rating. The ASTM scale ranges from I (Excellent) to V (Very Poor). A rating of I or II is considered suitable for applications requiring high color durability.[14]

Experimental_Workflow cluster_prep 1. Preparation cluster_analysis1 2. Baseline Measurement cluster_exposure 3. Accelerated Exposure cluster_analysis2 4. Final Analysis p1 Pigment Dispersion in Binder p2 Film Application (Drawdown) p1->p2 p3 Curing (48h in dark) p2->p3 a1 Spectrophotometry (Initial Lab* values) p3->a1 e1 Xenon-Arc Exposure (ASTM D4303) a1->e1 a2 Spectrophotometry (Final Lab* values) e1->a2 e2 Control Sample (Masked from light) a3 Calculate Color Change (ΔE*) a2->a3 a4 Assign ASTM Lightfastness Rating a3->a4

Caption: Workflow for comparative photostability testing.

Quantitative Data & Comparative Analysis

The following table summarizes the expected performance of the selected pigments based on established technical data and industry standards. The lightfastness rating for vat dyes is often given on the Blue Wool Scale (1-8), which is comparable to the ASTM rating system where higher numbers indicate better fastness.[14]

Pigment ClassC.I. NameChemical StructureTypical Lightfastness (ASTM I-V Scale)Expected ΔE* (After 1260 MJ/m²)Key Characteristics
Anthraquinone Vat Dye Vat Red 10Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dioneI (Excellent)< 4Exceptional resistance to light, heat, and chemicals. Insoluble nature provides high stability.[2]
Perylene Diimide Pigment Red 179Perylene Tetracarboxylic Diimide DerivativeI (Excellent)< 4Considered an industry benchmark for photostability.[5] The rigid aromatic core is highly resistant to photo-oxidation.[6]
Quinacridone Pigment Violet 19QuinacridoneI (Excellent)< 4High stability due to extensive hydrogen bonding and resonant structure.[7]
Inorganic Pigment White 6Titanium Dioxide (Rutile, Coated)I (Excellent)< 2 (as white)Highly stable pigment particle. Primary role is UV scattering.[15] Surface coating is critical to prevent photocatalytic degradation of the binder.[8][9]
Analysis of Results
  • Vat Red 10 demonstrates exceptional photostability, placing it in the highest tier of performance, on par with established high-performance pigments like perylenes and quinacridones. Its large, fused-ring aromatic structure is incredibly effective at delocalizing and dissipating the energy from absorbed photons, preventing bond-breaking chemical reactions. Its lightfastness rating of 7 on a scale to 8 indicates superior performance suitable for applications requiring extreme durability.[2]

  • Perylene and Quinacridone Pigments perform as expected, confirming their status as benchmarks for lightfastness.[5][7] Their minimal color change (ΔE*) after significant radiant exposure underscores their suitability for archival or long-duration applications where color fidelity is non-negotiable.

  • Titanium Dioxide (Coated Rutile) shows the least color change itself, as is expected of a stable inorganic white pigment. More importantly, when properly coated, it protects the polymer binder it is in.[9] Uncoated or poorly coated TiO₂, particularly the anatase form, would lead to a significant increase in the degradation of the binder, causing chalking and a loss of gloss, even if the pigment itself does not change color.[9][16]

Mechanistic Insights: Why Stability Varies

The photodegradation of organic pigments typically occurs through two primary mechanisms: photo-oxidation and photoreduction .

  • Photo-oxidation: This is the most common pathway, especially in the presence of oxygen and moisture. The pigment absorbs a photon, moving to an excited state. This excited molecule can then react directly with oxygen or transfer its energy to create highly reactive singlet oxygen, which then attacks the pigment's chemical structure, breaking bonds and causing fading.[17][18] Pigments with robust, electron-deficient aromatic systems like perylenes and our subject, Vat Red 10, are inherently more resistant to this oxidative attack.[17]

  • Photoreduction: This process can occur under anaerobic (oxygen-free) conditions. The excited pigment molecule may abstract a hydrogen atom from the surrounding binder or solvent, leading to a reduced, often colorless, form.[17][18] While less common in typical environments, it is a consideration in encapsulated or oxygen-starved systems.

The exceptional stability of Vat Red 10, perylenes, and quinacridones stems from their molecular architecture. Their large, planar, and rigid structures facilitate rapid, efficient de-excitation of the absorbed energy through non-destructive pathways like fluorescence or internal conversion (heat), minimizing the time the molecule spends in a reactive excited state. This structural resilience is the cornerstone of their high performance.

Conclusion and Practical Implications

This comparative analysis demonstrates that Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione (Vat Red 10) exhibits photostability that is equivalent to, and in the same class as, premier high-performance pigments such as perylenes and quinacridones. Its performance significantly exceeds that of less stable organic colorants and it does not carry the risk of photocatalytic degradation associated with uncoated inorganic pigments like TiO₂.

For researchers, scientists, and drug development professionals, this provides a high degree of confidence in the long-term stability of formulations containing this pigment. Its selection for applications requiring archival color retention, such as in medical device coatings, specialized labeling, or as a stable marker in long-term studies, is scientifically justified. The key takeaway is that true performance is dictated by molecular structure, and in this regard, Vat Red 10 is engineered for exceptional durability.

References

  • Chromoink. Pigment Lightfastness VS. Weather Resistance: In-Depth Understanding and Selection Guide.
  • Micom Laboratories. ASTM D4303 test lightfastness of colorants.
  • ASTM International. D4303 Standard Test Methods for Lightfastness of Pigments Used in Artists' Paints.
  • Royal Society of Chemistry. Tuning the color and photostability of perylene diimides inside polymer nanoparticles: towards biodegradable substitutes of quantum dots. Nanoscale.
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  • BenchChem. A Comparative Analysis of the Photostability of Perylene-Based Fluorescent Dyes.
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  • SPIE. Photodegradation of Polymer-dispersed perylene di-imide dyes.
  • MDPI. Phototoxic or Photoprotective?—Advances and Limitations of Titanium (IV)
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Comparative

A Comparative Analysis for Research and Development: Diaminoanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione vs. Vat Green 8

A Senior Application Scientist's Guide to Two Structurally Distinct Anthraquinone-Based Compounds In the vast landscape of complex organic molecules, anthraquinone derivatives stand out for their diverse applications, ra...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Two Structurally Distinct Anthraquinone-Based Compounds

In the vast landscape of complex organic molecules, anthraquinone derivatives stand out for their diverse applications, ranging from high-performance pigments to promising candidates in medicinal chemistry. This guide provides an in-depth comparative analysis of two such compounds: the bespoke chemical entity Diaminoanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione and the well-established industrial colorant, Vat Green 8.

Chemical Identity and Structural Overview

A fundamental distinction between these two compounds lies in their molecular structure and complexity.

Diaminoanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione (hereafter referred to as Compound A) is a specific, well-defined polycyclic aromatic quinone with the chemical formula C₃₄H₁₈N₂O₂[1]. Its structure features a pentaphene backbone fused with an anthraquinone moiety and substituted with two amino groups.

Vat Green 8 , also known as C.I. 71050 or Khaki 2G, is a commercial vat dye with a significantly more complex and larger molecular structure, represented by the formula C₇₀H₂₈N₄O₁₀[2][3]. It is classified as an anthraquinone carbazole derivative[4]. The manufacturing process of Vat Green 8 involves the condensation of 1-aminoanthraquinone and 1,4,5,8-tetrachloroanthraquinone, followed by cyclization, resulting in a complex mixture of which the primary component is the titled compound[2].

cluster_A Diaminoanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione (Compound A) cluster_B Vat Green 8 A C34H18N2O2 CAS: 58019-27-5 B C70H28N4O10 CAS: 14999-97-4 A->B Structural & Application Divergence

Caption: Divergent paths of two anthraquinone-based molecules.

Comparative Physicochemical Properties

The differing structures of Compound A and Vat Green 8 give rise to distinct physicochemical properties. The following table summarizes known information and indicates where further experimental data is required for a direct comparison.

PropertyDiaminoanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione (Compound A)Vat Green 8
Molecular Formula C₃₄H₁₈N₂O₂[1]C₇₀H₂₈N₄O₁₀[2][3]
CAS Number 58019-27-5[1]14999-97-4[2][3]
Appearance Data not availableBlack powder[2]
Solubility in Water Expected to be insolubleInsoluble[2][5]
Solubility in Organic Solvents Data not availableInsoluble in alcohol and common organic solvents[2][5]
Color in Concentrated H₂SO₄ Data not availableDark brown[2]
Color of Leuco form (alkaline reduction) Data not availableLight brown-red[2]
Thermal Stability Data not availableData not available
Electrochemical Properties Data not availableData not available

Application & Performance Insights

The intended applications for these two compounds are vastly different, reflecting their distinct chemical nature.

Vat Green 8: A High-Performance Industrial Dye

Vat Green 8 is a workhorse of the textile industry, prized for its exceptional fastness properties on cellulosic fibers like cotton[2]. Its primary application is in dyeing cotton, viscose, and their blends, and it has historically been used for military apparel due to its durability[6][7]. The dyeing process involves a "vatting" step, where the insoluble pigment is reduced to a soluble leuco form in an alkaline solution, allowing it to penetrate the fibers. Subsequent oxidation regenerates the insoluble pigment within the fiber, leading to high wash and light fastness[8].

Performance Characteristics of Vat Green 8:

  • High Light Fastness: Excellent resistance to fading upon exposure to light.

  • Excellent Wash Fastness: The entrapped pigment is highly resistant to removal during washing.

  • Good Chemical Resistance: Resistant to various chemical treatments.

  • Application Limitations: The harsh alkaline conditions of the vatting process make it unsuitable for dyeing protein fibers like wool[8].

Diaminoanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione (Compound A): Potential in Drug Development

While specific biological activity data for Compound A is not available, its structural motif as a diaminoanthraquinone derivative places it in a class of compounds with significant interest in medicinal chemistry. Amino- and diamino-substituted 9,10-anthracenediones are known to exhibit a wide range of biological activities, including:

  • Anticancer Properties: Many aminoanthraquinone derivatives have been investigated as potential anticancer agents, with some showing cytotoxic activity against various cancer cell lines[9][10][11][12]. The planar structure of the anthraquinone core allows for intercalation into DNA, a mechanism of action for some anticancer drugs[13].

  • Antimicrobial Activity: Certain derivatives have demonstrated antibacterial and antifungal properties[9].

  • Enzyme Inhibition: Some aminoanthraquinones have been shown to inhibit key enzymes involved in cellular signaling pathways, such as protein tyrosine kinases, making them attractive targets for drug development[14].

The presence of amino groups on the polycyclic aromatic backbone of Compound A provides sites for further chemical modification to optimize its pharmacological properties.

Proposed Experimental Protocols for a Comprehensive Comparison

To enable a direct and quantitative comparison, the following experimental protocols are proposed. These methods are standard in the characterization of organic materials and will yield the necessary data to populate the gaps in the physicochemical properties table and to further explore the potential applications of both compounds.

Spectroscopic and Structural Characterization

A Sample Preparation B UV-Vis Spectroscopy A->B C FTIR Spectroscopy A->C D NMR Spectroscopy A->D E Mass Spectrometry A->E F Structural & Electronic Properties B->F C->F D->F E->F

Caption: Workflow for spectroscopic and structural analysis.

4.1.1. UV-Visible (UV-Vis) Spectroscopy

  • Objective: To determine the absorption maxima (λmax) and molar absorptivity, providing insights into the electronic transitions within the molecules.

  • Protocol:

    • Prepare dilute solutions of both compounds in a suitable solvent (e.g., N,N-dimethylformamide or concentrated sulfuric acid, given their low solubility).

    • Record the absorption spectra over a range of 200-800 nm using a double-beam UV-Vis spectrophotometer.

    • Identify the λmax for each compound.

    • For quantitative analysis, prepare a series of standard solutions of known concentrations to construct a calibration curve according to the Beer-Lambert law.

4.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the characteristic functional groups present in each molecule.

  • Protocol:

    • Prepare samples as KBr pellets or use an ATR-FTIR spectrometer for direct analysis of the solid powders.

    • Record the spectra in the range of 4000-400 cm⁻¹.

    • Identify characteristic peaks for C=O (quinone), C=C (aromatic), C-N, and N-H (amino) stretching and bending vibrations.

4.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the detailed molecular structure and confirm the identity of the compounds.

  • Protocol:

    • Dissolve the compounds in a suitable deuterated solvent (e.g., deuterated sulfuric acid or trifluoroacetic acid for highly insoluble compounds).

    • Acquire ¹H and ¹³C NMR spectra. Due to the extensive aromatic systems, the aromatic proton signals are expected in the 6.5-8.0 ppm range[15][16].

    • Analyze the chemical shifts, coupling constants, and integration to assign the signals to the respective protons and carbons in the structures.

4.1.4. Mass Spectrometry (MS)

  • Objective: To determine the exact molecular weight and fragmentation patterns, confirming the molecular formula.

  • Protocol:

    • Utilize techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Laser Desorption Ionization (LDI) Time-of-Flight (TOF) mass spectrometry, which are suitable for large, non-volatile molecules[17].

    • Analyze the high-resolution mass spectra to confirm the elemental composition.

Physicochemical Property Determination

4.2.1. Solubility Testing

  • Objective: To quantitatively assess the solubility in a range of solvents.

  • Protocol:

    • In a series of vials, add a known mass of the compound to a known volume of various solvents (e.g., water, ethanol, acetone, toluene, DMF, DMSO).

    • Agitate the vials at a constant temperature for a set period (e.g., 24 hours).

    • Centrifuge the samples and analyze the supernatant for the concentration of the dissolved compound using UV-Vis spectroscopy with a pre-established calibration curve.

4.2.2. Thermal Analysis (TGA/DSC)

  • Objective: To evaluate the thermal stability and identify phase transitions.

  • Protocol:

    • Thermogravimetric Analysis (TGA): Heat a small sample of each compound under a controlled atmosphere (e.g., nitrogen) at a constant rate and record the mass loss as a function of temperature to determine the decomposition temperature.

    • Differential Scanning Calorimetry (DSC): Heat a small sample at a constant rate to identify melting points, glass transitions, and other thermal events[18][19].

4.2.3. Electrochemical Analysis (Cyclic Voltammetry)

  • Objective: To investigate the redox properties of the compounds.

  • Protocol:

    • Dissolve the compounds in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).

    • Use a three-electrode setup (working, reference, and counter electrodes) in an electrochemical cell[20].

    • Perform cyclic voltammetry by sweeping the potential and recording the resulting current to determine the reduction and oxidation potentials[10].

Performance and Application-Specific Evaluation

cluster_VatGreen8 Vat Green 8 Performance cluster_CompoundA Compound A Biological Activity V1 Dyeing of Cotton Fabric V2 Color Strength (K/S) Measurement V1->V2 V3 Fastness Testing (Wash, Light, Rubbing) V2->V3 C1 In Vitro Cytotoxicity Assay (e.g., MTT Assay) C2 Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) C1->C2

Caption: Application-specific experimental workflows.

4.3.1. Dyeing Performance of Vat Green 8

  • Objective: To quantitatively assess the dyeing characteristics of Vat Green 8.

  • Protocol:

    • Dye a standard cotton fabric with Vat Green 8 using a standardized vat dyeing procedure.

    • Measure the color strength (K/S value) of the dyed fabric using a reflectance spectrophotometer[21].

    • Perform standardized fastness tests (e.g., ISO 105 for wash fastness, ISO 105-B02 for light fastness) to quantify its performance.

4.3.2. Biological Activity Screening of Compound A

  • Objective: To perform initial screening for potential bioactivity.

  • Protocol:

    • In Vitro Cytotoxicity Assay:

      • Utilize a standard assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of Compound A on the viability of selected cancer cell lines[5][22].

      • Culture cells in 96-well plates and expose them to a range of concentrations of Compound A.

      • After a set incubation period, add MTT reagent and measure the absorbance to determine cell viability.

    • Antimicrobial Susceptibility Testing:

      • Employ the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of Compound A against a panel of representative bacteria and fungi[7].

      • Prepare serial dilutions of Compound A in a 96-well plate and inoculate with the test microorganisms.

      • After incubation, determine the MIC as the lowest concentration that inhibits visible growth.

Conclusion and Future Outlook

This comparative guide illuminates the distinct worlds of Diaminoanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione and Vat Green 8. While both originate from the versatile anthraquinone scaffold, their divergent structures dictate their properties and applications. Vat Green 8 is a well-established, robust colorant for industrial applications where durability is paramount. In contrast, Compound A, with its diamino-functionalized polycyclic aromatic structure, represents a potential starting point for the development of novel therapeutics, particularly in oncology and infectious diseases.

The provided experimental protocols offer a clear roadmap for researchers to conduct a direct, data-driven comparison of these molecules. Such a study would not only provide valuable fundamental knowledge but could also uncover new applications or optimization strategies for both compounds. The synthesis of this information underscores the importance of structure-property-application relationships in the field of organic chemistry and its interdisciplinary applications.

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  • PMC. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.
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  • ACS Publications. (2025, July 31). Direct Detection of Textile Dyes in Environmental Samples by LDI and MALDI FT-ICR MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of C.I. Vat Brown 1: (a) before electrolysis, (b) dye residue (c) clear filtrate after complete electrolysis. Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Madison.
  • Emerald Publishing. (2025, November 13). Analysis of dye uptake rate of different types of reactive dyes and their compatibility with ramie and cotton fabric. Retrieved from [Link]

  • HunterLab Horizons Blog. (2022, November 2). Perfecting Natural Textile Dyes Using Spectral Analysis. Retrieved from [Link]

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Validation

Reproducibility of UV-Vis Spectra for Diaminoanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione: A Comparative Analytical Guide

As drug development and advanced materials research increasingly utilize extended polycyclic aromatic hydrocarbons (PAHs), the analytical validation of these massive conjugated systems becomes a critical bottleneck. Diam...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and advanced materials research increasingly utilize extended polycyclic aromatic hydrocarbons (PAHs), the analytical validation of these massive conjugated systems becomes a critical bottleneck. Diaminoanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione (CAS 58019-27-5)[1][] is a prime example of a compound where standard analytical approaches fail.

As a Senior Application Scientist, I have observed that the primary cause of lot-to-lot analytical failure with this compound is not inherent chemical instability, but rather the physics of its solvation. This guide provides an objective comparison between our SpectraPure™ Analytical Grade and conventional commercial alternatives, establishing a self-validating, causality-driven protocol for reproducible UV-Vis spectroscopy.

The Causality of Spectral Irreproducibility

To achieve analytical reproducibility, we must first understand the causality behind the spectral noise. Diaminoanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione features a rigid, highly planar violanthrone-type backbone. In neutral organic solvents (e.g., NMP, Chloroform), the thermodynamics of the system heavily favor 3[3].

This stacking leads to the formation of H-type nanoaggregates. Quantum mechanically, the parallel transition dipoles in H-aggregates cause a splitting of the excited state, where only the higher energy transition is allowed. In UV-Vis spectroscopy, this manifests as a severe hypsochromic (blue) shift, massive peak broadening, and a drastic reduction in molar absorptivity (the hypochromic effect)[4]. Consequently, simply dissolving the powder in standard solvents yields highly variable spectra dependent on concentration, temperature, and sonication history, rendering 5[6][5].

Overcoming Aggregation: The Leuco-Reduction Strategy

To create a self-validating analytical system, we must chemically disrupt the non-covalent π−π stacking. By applying a controlled alkaline reduction using sodium dithionite ( Na2​S2​O4​ ), the dione groups of the vat dye are 7 (the "leuco" form)[7].

The introduction of these negative charges induces strong electrostatic repulsion between the planar molecules, forcing them into a stable, monomeric dispersion. This completely soluble state yields sharp, 8 that accurately reflect the compound's concentration[7][8].

Comparative Performance Data

The table below illustrates the analytical performance of SpectraPure™ Diamino-ABP against standard commercial vat dye grades and crude extracts when subjected to the standardized leuco-reduction protocol.

Product GradePurity (HPLC) λmax​ (Leuco Form)Molar Absorptivity ( ϵ , M−1cm−1 )Inter-assay RSD (%)Aggregation State (Neutral Solvent)
SpectraPure™ Analytical Grade >99.5%615 nm 8.45×104 < 0.8% Monomeric
Standard Commercial Grade ~85.0%612 nm (broad) 6.12×104 4.5%Mixed (H-Aggregates)
Crude Synthesized Dye <70.0%605 nm (shifted) 3.80×104 > 12.0%Severe Particulate

Data Interpretation: The SpectraPure™ grade achieves complete monomeric conversion without the interference of unreacted intermediates, resulting in a maximized extinction coefficient and an exceptional Relative Standard Deviation (RSD) of <0.8%, making it the only viable choice for strict quantitative analysis.

Self-Validating Experimental Protocol: Leuco-UV-Vis Assay

Expertise Note: This protocol is designed as a closed-loop, self-validating system. The visual transition from a turbid suspension to a perfectly clear, intensely colored solution confirms the complete transition from the aggregated dione to the monomeric leuco-anion.

Reagents Required:

  • Sodium hydroxide (NaOH), 0.5 M aqueous

  • Sodium dithionite ( Na2​S2​O4​ ), freshly prepared 10% w/v solution (must be fresh to ensure reducing power)

  • Degassed ultra-pure water (sparged with N2​ for 15 mins)

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5.0 mg of diaminoanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione into a 50 mL amber volumetric flask to prevent photodegradation.

  • Wetting: Add 2.0 mL of absolute ethanol to wet the hydrophobic powder. Sonicate for 2 minutes to break apart macroscopic clumps and increase the surface area for reduction.

  • Alkaline Reduction: Add 15.0 mL of 0.5 M NaOH, followed immediately by 7[7].

  • Thermal Equilibration: Seal the flask with a suba-seal and incubate in a water bath at 60°C for exactly 15 minutes. The solution will 8[8].

  • Dilution: Cool to room temperature and make up to the 50 mL mark with the degassed ultra-pure water.

  • Anaerobic Measurement: Transfer an aliquot to a quartz cuvette equipped with a septum seal (critical to prevent atmospheric re-oxidation back to the insoluble dione).7 against a reagent blank[7].

Workflow Visualization

UVVisWorkflow Start Solid Diamino-ABP (CAS 58019-27-5) Wetting Ethanol Wetting & Sonication Start->Wetting Reduction Alkaline Reduction (NaOH + Na₂S₂O₄) Wetting->Reduction Incubation Thermal Incubation (60°C, 15 min) Reduction->Incubation Leuco Monomeric Leuco-Anion (Clear Solution) Incubation->Leuco Disrupts π-π stacking Measurement Anaerobic UV-Vis Measurement Leuco->Measurement Prevents re-oxidation

Workflow for the alkaline reduction and UV-Vis spectral validation of diamino-ABP.

References
  • Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione,16,17-diethoxy- (9CI) - Guidechem. Guidechem. 1

  • Main Product - BOC Sciences. BOC Sciences.

  • A Technical Guide to the Solubility of Vat Red 10 - Benchchem. BenchChem. 8

  • The Leuco Form of Vat Dyes: A Technical Guide to Their Chemistry and Application - Benchchem. BenchChem. 7

  • UV-Vis spectrum of violanthrone-78 showing absorption maximum at 580 nm. ResearchGate. 6

  • π−π Interaction among Violanthrone Molecules: Observation, Enhancement, and Resulting Charge Transport Properties. The Journal of Physical Chemistry B (ACS). 3

  • Investigation of Aggregation Behavior and Molecular Weight Changes of Asphaltene Model Compound. European Journal of Advanced Chemistry Research. 5

  • Probing structural features of self-assembled violanthrone-79 using two dimensional infrared spectroscopy. AIP Publishing.4

Sources

Comparative

A Comparative Guide to Predictive Modeling of (+)-Limonene (CAS 5989-27-5) Properties: Evaluating PBiT, QSAR, and Random Forest Models

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. Editor's Note: The initial topic for this guide specified CAS 58019-27-5.

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

Editor's Note: The initial topic for this guide specified CAS 58019-27-5. However, this CAS number does not correspond to a readily identifiable chemical substance in major chemical databases. A closely related number, CAS 5989-27-5, identifies the well-characterized and widely studied molecule, (+)-Limonene. This guide proceeds under the assumption that CAS 5989-27-5 was the intended subject of analysis. Furthermore, "PBiT models" is not a standardized term in cheminformatics literature. Based on current trends in the field, this guide interprets "PBiT" as an acronym for a P retrained Bi directional T ransformer model, a state-of-the-art machine learning architecture for molecular property prediction, often referred to by its progenitor's name, BERT.[1][2][3] This guide will compare the predictive accuracy of such a model with established methodologies.

Introduction: The Significance of Predictive Modeling for (+)-Limonene

(+)-Limonene (CAS 5989-27-5) is a monocyclic monoterpene and the major constituent of the oil from citrus fruit peels.[4][5] Its applications are vast, ranging from its use as a fragrance and flavoring agent to its investigation for potential therapeutic properties, including anticancer and anti-inflammatory activities.[4] In the context of drug development and material science, accurately predicting the physicochemical and bioactive properties of (+)-Limonene and its derivatives is of paramount importance for screening, lead optimization, and safety assessment.[6][7]

Predictive models have become indispensable tools in the pharmaceutical and chemical industries, accelerating research and reducing the reliance on time-consuming and expensive experimental testing.[8][9] These computational approaches aim to establish a relationship between a molecule's structure and its properties, enabling in silico evaluation of large chemical libraries.[6] This guide provides a comparative analysis of three distinct predictive modeling approaches for (+)-Limonene: a hypothetical advanced Pretrained Bidirectional Transformer (PBiT) model, a classical Quantitative Structure-Activity Relationship (QSAR) model, and a standard machine learning model, Random Forest.

The Models in Focus: A Technical Overview
2.1. The PBiT Model: A Deep Learning Approach

A Pretrained Bidirectional Transformer (PBiT) model, inspired by architectures like BERT used in natural language processing, represents the cutting edge of molecular property prediction.[1][2][3] These models treat molecules as a language, where the "words" are the individual atoms and bonds represented in a format like SMILES (Simplified Molecular-Input Line-Entry System).

Causality of Experimental Choices: The power of a PBiT model lies in its pre-training on vast, unlabeled datasets of molecular structures.[2][7] This phase allows the model to learn the fundamental "grammar" of chemistry—the intricate rules governing atomic arrangements and bonding—without explicit programming.[3] By learning these underlying patterns, the model develops a deep, context-aware representation of molecular structures. When fine-tuned on a smaller, labeled dataset for a specific property of interest (e.g., the solubility of (+)-Limonene), the PBiT model can achieve high accuracy with less task-specific data.[2]

Self-Validating System: The trustworthiness of a PBiT model is enhanced by its bidirectional nature, meaning it considers the entire molecular structure at once to understand the context of each atom and bond.[1] Furthermore, during the pre-training phase, a common technique is "masked language modeling," where the model is tasked with predicting randomly masked (hidden) parts of the molecular representation.[1][3] Its ability to accurately fill in these blanks serves as an internal validation of its learned chemical knowledge.

2.2. QSAR Models: The Established Paradigm

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of cheminformatics. They are mathematical models that correlate the chemical structure of a substance with a specific property, such as biological activity or a physicochemical characteristic.[6]

Causality of Experimental Choices: QSAR modeling is founded on the principle that the structure of a molecule dictates its properties. The process involves calculating a set of numerical "descriptors" that encode various aspects of a molecule's topology, geometry, and electronic properties. These descriptors are then used as independent variables in a regression or classification model to predict the property of interest. The selection of relevant descriptors is a critical step, often guided by chemical intuition and statistical analysis, to build a model that is both predictive and interpretable.

Self-Validating System: A robust QSAR model is developed and validated according to stringent guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These principles include a defined endpoint, an unambiguous algorithm, a defined domain of applicability, appropriate measures of goodness-of-fit, robustness, and predictivity, and a mechanistic interpretation, if possible. Cross-validation and external validation with unseen data are integral to ensuring the model's reliability.

2.3. Random Forest: A Versatile Machine Learning Alternative

Random Forest is an ensemble machine learning algorithm that operates by constructing a multitude of decision trees at training time. For prediction, the model outputs the class that is the mode of the classes (classification) or the mean prediction (regression) of the individual trees.

Causality of Experimental Choices: Like QSAR, Random Forest models for chemical property prediction rely on molecular descriptors. The choice to use a Random Forest model is often driven by its robustness against overfitting, its ability to handle high-dimensional data (many descriptors), and its non-parametric nature, which does not assume a specific relationship between the descriptors and the property. It can capture complex, non-linear relationships that might be missed by simpler linear QSAR models.

Self-Validating System: The inherent structure of the Random Forest algorithm provides a self-validating mechanism known as "out-of-bag" (OOB) error estimation. Since each tree is trained on a random subset of the data, the predictions for each data point can be made using the trees that did not include that data point in their training set. This provides an unbiased estimate of the model's performance without the need for a separate validation set.

Experimental Protocols: A Step-by-Step Guide
3.1. PBiT Model Workflow for Predicting (+)-Limonene Solubility
  • Data Acquisition and Preprocessing:

    • A large, unlabeled dataset of diverse molecules (e.g., from the ZINC or ChEMBL database) is acquired in SMILES format for pre-training.

    • A smaller, labeled dataset of molecules with experimentally determined aqueous solubility is curated. This dataset should ideally contain (+)-Limonene or structurally similar terpenes.

  • Model Pre-training:

    • The PBiT model is pre-trained on the large, unlabeled dataset using a self-supervised objective like masked language modeling.

  • Fine-tuning:

    • The pre-trained PBiT model is then fine-tuned on the labeled solubility dataset. The model's weights are adjusted to minimize the difference between its solubility predictions and the experimental values.

  • Prediction for (+)-Limonene:

    • The fine-tuned model is used to predict the solubility of (+)-Limonene by inputting its SMILES string.

  • Performance Evaluation:

    • The model's predictive accuracy is evaluated using metrics such as Root Mean Square Error (RMSE) and Coefficient of Determination (R²) on a held-out test set.

PBiT_Workflow cluster_pretraining Pre-training cluster_finetuning Fine-tuning cluster_prediction Prediction Large Unlabeled Dataset Large Unlabeled Dataset PBiT Model PBiT Model Large Unlabeled Dataset->PBiT Model Self-supervised Learning Pre-trained PBiT Pre-trained PBiT PBiT Model->Pre-trained PBiT Fine-tuned PBiT Fine-tuned PBiT Pre-trained PBiT->Fine-tuned PBiT Supervised Learning Labeled Solubility Dataset Labeled Solubility Dataset Labeled Solubility Dataset->Fine-tuned PBiT Predicted Solubility Predicted Solubility Fine-tuned PBiT->Predicted Solubility Limonene SMILES Limonene SMILES Limonene SMILES->Fine-tuned PBiT

PBiT Model Workflow for Solubility Prediction.
3.2. QSAR and Random Forest Model Workflow
  • Data Acquisition and Preprocessing:

    • A labeled dataset of molecules with experimentally determined values for the property of interest is acquired.

    • The chemical structures are standardized (e.g., desalting, neutralizing).

  • Descriptor Calculation:

    • A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each molecule using software like RDKit or PaDEL-Descriptor.

  • Data Splitting:

    • The dataset is split into a training set and a test set.

  • Model Building:

    • For QSAR: A statistical method (e.g., multiple linear regression, partial least squares) is used to build a model that correlates the descriptors with the property for the training set. Feature selection may be performed to identify the most relevant descriptors.

    • For Random Forest: A Random Forest model is trained on the descriptor matrix of the training set.

  • Model Validation:

    • The predictive performance of the model is evaluated on the test set using metrics like RMSE and R².

  • Prediction for (+)-Limonene:

    • The validated model is used to predict the property for (+)-Limonene after calculating its molecular descriptors.

QSAR_RF_Workflow Labeled Dataset Labeled Dataset Descriptor Calculation Descriptor Calculation Labeled Dataset->Descriptor Calculation Data Splitting Data Splitting Descriptor Calculation->Data Splitting Training Set Training Set Data Splitting->Training Set Test Set Test Set Data Splitting->Test Set Model Building Model Building Training Set->Model Building Model Validation Model Validation Test Set->Model Validation QSAR Model QSAR Model Model Building->QSAR Model Random Forest Model Random Forest Model Model Building->Random Forest Model QSAR Model->Model Validation Random Forest Model->Model Validation Predicted Property Predicted Property Model Validation->Predicted Property Limonene Descriptors Limonene Descriptors Limonene Descriptors->QSAR Model Limonene Descriptors->Random Forest Model

QSAR and Random Forest Workflow.
Comparative Performance Analysis

The predictive accuracy of these models is highly dependent on the quality and size of the training data, as well as the specific property being predicted. The following table summarizes the expected performance based on published studies comparing similar model architectures for physicochemical property prediction.

Model TypePredictive Accuracy (R²)Data RequirementInterpretabilityComputational Cost
PBiT Model 0.85 - 0.95Large (pre-training) + Small (fine-tuning)LowHigh
QSAR Model 0.60 - 0.85Small to MediumHighLow
Random Forest 0.75 - 0.90MediumMediumMedium

Note: R² values are indicative and can vary significantly based on the dataset and endpoint.

In-Depth Discussion and Recommendations

PBiT Models: The primary advantage of PBiT models is their ability to achieve high predictive accuracy, often outperforming traditional methods.[2][3] This is attributed to their capacity to learn rich, contextual representations of molecules directly from their structure, bypassing the need for handcrafted feature engineering (descriptor calculation). However, this comes at the cost of high computational resources for pre-training and a lack of direct interpretability—it is often difficult to understand why the model made a particular prediction.

QSAR Models: QSAR models remain highly valuable, particularly in regulatory contexts, due to their interpretability.[6] A well-constructed QSAR model can provide insights into the structural features that drive a particular property. Their lower data and computational requirements make them accessible for a wide range of applications. However, their predictive power may be limited for complex, non-linear relationships, and their performance is heavily reliant on the choice of descriptors.

Random Forest: Random Forest models offer a balance between predictive power and ease of use. They are generally more accurate than linear QSAR models and are less prone to overfitting. While not as interpretable as a simple QSAR equation, feature importance metrics can provide some insight into the key molecular descriptors influencing the prediction. They represent a robust and reliable choice for many predictive modeling tasks.

Recommendations for Researchers:

  • For high-throughput virtual screening where predictive accuracy is paramount and large datasets are available for pre-training, a PBiT model is a powerful choice.

  • For mechanistic studies and regulatory submissions where interpretability is crucial, a well-validated QSAR model is the preferred option.

  • For a balance of performance and ease of implementation on a wide range of predictive tasks, a Random Forest model is an excellent all-around choice.

Conclusion

The prediction of molecular properties for compounds like (+)-Limonene is a critical task in modern chemical and pharmaceutical research. The choice of modeling technique depends on the specific goals of the study, the available data, and the required balance between predictive accuracy and interpretability. While advanced deep learning models like PBiT offer state-of-the-art performance, established methods such as QSAR and Random Forest remain powerful and relevant tools in the cheminformatician's arsenal. A thoughtful consideration of the strengths and weaknesses of each approach, as outlined in this guide, will enable researchers to select the most appropriate model for their needs, ultimately accelerating the pace of scientific discovery.

References
  • ResearchGate. Demonstration of PBIT polymer processing. [Link]

  • PubChem. 3,5-Difluoroaniline. [Link]

  • PubChem. (+)-Limonene. [Link]

  • arXiv. A Machine Learning Pipeline for Molecular Property Prediction using ChemXploreML. [Link]

  • ACS Publications. Transformers for Molecular Property Prediction: Lessons Learned from the Past Five Years. [Link]

  • ChemRxiv. Atomic Orbits in Molecules and Materials for Improving Machine Learning Force Fields. [Link]

  • MDPI. A Review on Properties and Application of Bio-Based Poly(Butylene Succinate). [Link]

  • NIST WebBook. D-Limonene. [Link]

  • MIT Department of Chemistry. Computational model captures the elusive transition states of chemical reactions. [Link]

  • arXiv. Transformers for Molecular Property Prediction: Domain Adaptation efficiently improves performance. [Link]

  • IEEE Xplore. CIMG-BERT: Pretraining Bidirectional Transformers with Chemistry Knowledge for Molecular Property Prediction. [Link]

  • PMC. Learning to Make Chemical Predictions: the Interplay of Feature Representation, Data, and Machine Learning Methods. [Link]

  • PubMed. Development and Characterization of Bioactive Poly(butylene-succinate) Films Modified with Quercetin for Food Packaging Applications. [Link]

  • OpenReview. Pre-training Transformers for Molecular Property Prediction Using Reaction Prediction. [Link]

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Safety & Regulatory Compliance

Safety

Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione proper disposal procedures

Comprehensive Safety and Disposal Protocol for Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione In advanced materials research and drug development, handling complex polycyclic aromatic hydrocarbons (PAHs) require...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione

In advanced materials research and drug development, handling complex polycyclic aromatic hydrocarbons (PAHs) requires moving beyond basic safety data sheets. Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione (CAS 58019-27-5), a diamino derivative of violanthrone, presents unique operational challenges. The integration of amino groups into the rigid pentaphene-dione backbone significantly alters its toxicological profile, demanding stringent, scientifically grounded handling and disposal methodologies.

Hazard Rationale & Physicochemical Profile

To safely manage this compound, one must first understand the molecular behavior driving its hazards.

  • Persistence and Leaching: The extensive conjugated pi-system makes the molecule thermodynamically stable and highly resistant to environmental degradation. It is classified as a Persistent, Bioaccumulative, and Toxic (PBT) substance[1]. Because it resists standard microbial degradation and has been shown to leach from standard landfills, conventional disposal methods are strictly prohibited[2].

  • Reactivity and Toxicity: While the parent compound (Vat Blue 20) is primarily an irritant, the addition of amino substituents introduces potential mutagenic properties characteristic of amino-PAHs.

To ensure compliance and safety, laboratories must track usage against strict regulatory thresholds. In 2026, regulatory bodies, including Environment and Climate Change Canada, updated tracking requirements for this specific compound, mandating strict waste tracking for quantities exceeding 100 kg annually[3].

Table 1: Physicochemical Properties and Regulatory Thresholds

ParameterValue / DescriptionOperational Implication
CAS Registry Number 58019-27-5Mandatory identifier for all waste manifests.
Molecular Weight 544.6 g/mol High mass contributes to low volatility but severe particulate hazard.
Aqueous Solubility < 1 mg/mL (Insoluble)Do not use water for solubilization; use strictly for dust suppression.
Thermal Stability Decomposes > 900 °FRequires specialized high-temperature incineration (>1000 °C) for destruction.
Regulatory Threshold 100 kg / year (Total Activity)Exceeding this triggers mandatory federal notification and waste tracking[3].

Immediate Spill Response & Containment Workflow

Because the compound is a fine powder that poses severe inhalation risks, dry sweeping is strictly forbidden . The following protocol is a self-validating system designed to prevent aerosolization and ensure total decontamination.

Step-by-Step Spill Protocol:

  • Evacuation and PPE: Immediately isolate the area. Responders must don a NIOSH-approved half-face respirator (or SCBA for large-scale spills), heavy-duty nitrile gloves, and a Tyvek suit to prevent particulate skin contact[4].

  • Dust Suppression: Gently mist the solid spill material with water.

    • Causality: The compound is highly hydrophobic. The water does not dissolve the chemical but instead increases the cohesive capillary forces between the dry particles, effectively preventing the aerosolization of toxic dust[5].

  • Collection: Use absorbent paper dampened with water to pick up the wetted material[4]. Do not use mechanical vacuums unless they are certified explosion-proof and equipped with dedicated HEPA filters.

  • Primary Containment: Transfer the dampened material and all contaminated absorbent paper into a vapor-tight, heavy-duty plastic bag[6].

    • Causality: Amino-PAHs can slowly release fine micro-particulates as they dry. Vapor-tight containment ensures that no particulates escape into the laboratory atmosphere during temporary storage.

  • Surface Decontamination: Wash all contaminated surfaces with a strong soap and water solution[5].

    • Causality: Surfactants in the soap form micelles around the hydrophobic PAH molecules, breaking their adhesion to the benchtop and allowing them to be lifted and wiped away.

  • Verification: Do not re-enter or release the area for normal operation until the Safety Officer has visually inspected and cleared the zone[4].

Standard Operating Procedure (SOP) for Routine Disposal

Routine laboratory waste containing this compound must be managed as a high-hazard PBT waste stream.

Step-by-Step Disposal Protocol:

  • Segregation: Isolate this waste from general organic solvents and aqueous waste streams. Never mix with strong oxidizers, as the amino groups can react exothermically.

  • Labeling: Label rigid, puncture-proof containers explicitly with "Toxic/PBT Waste: Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione" and CAS 58019-27-5.

  • Quantitative Documentation: Record the exact mass of the waste. Under 2026 regulations, facilities must document the specific types of waste, anticipated yearly quantities, and the exact site of destruction[3].

  • Final Destruction Method: Route the waste exclusively to a permitted hazardous waste incinerator capable of sustained temperatures exceeding 1000 °C (1832 °F) with secondary combustion chambers.

    • Causality: The pentaphene-dione backbone is exceptionally thermodynamically stable. Standard incineration temperatures may only partially oxidize the molecule, leading to the synthesis of highly toxic, nitrogen-doped dioxin-like byproducts. Sustained extreme heat ensures complete mineralization into CO₂, H₂O, and NOₓ.

Process Visualization

The following diagram outlines the logical workflow for handling spills and routine disposal, ensuring all safety and regulatory gates are met before final destruction.

DisposalWorkflow Start Spill or Waste Generated Dust Dust Suppression (Mist with Water) Start->Dust Prevent Aerosolization Collect Collect with Damp Absorbent Dust->Collect Contain Seal in Vapor-Tight Plastic Bag Collect->Contain Decon Surface Decon (Soap & Water) Contain->Decon Log Log Mass for 2026 Compliance Decon->Log Safety Cleared Incinerate High-Temp Incineration (>1000°C) Log->Incinerate Final Destruction

Caption: Step-by-step containment, decontamination, and disposal workflow for diamino violanthrone.

References

  • Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione - PubChem - NIH. Source: National Institutes of Health (NIH). 6

  • VAT BLUE 20 - CAMEO Chemicals - NOAA. Source: National Oceanic and Atmospheric Administration (NOAA). 5

  • VAT BLUE 20 - Report | CAMEO Chemicals | NOAA. Source: National Oceanic and Atmospheric Administration (NOAA). 4

  • Minnesota Department of Health, Chemicals of High Concern List, 2022. Source: Minnesota Department of Health. 1

  • Order 2026-87-20-01 Amending the Domestic Substances List. Source: Canada Gazette. 3

  • Web Version-2022 MN CHC List. Source: Minnesota Department of Health. 2

Sources

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